molecular formula C14H18N2O5 B13397337 N-Cbz-L-glutamine methyl ester

N-Cbz-L-glutamine methyl ester

Cat. No.: B13397337
M. Wt: 294.30 g/mol
InChI Key: UGLQIOYVRJQLOG-UHFFFAOYSA-N
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Description

N-Cbz-L-glutamine methyl ester is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cbz-L-glutamine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-L-glutamine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQIOYVRJQLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Cbz-L-glutamine Methyl Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Cbz-L-glutamine methyl ester, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, characterization, and applications.

Introduction: The Significance of N-Cbz-L-glutamine Methyl Ester

N-protected amino acids are fundamental to the controlled and sequential assembly of peptides and the synthesis of complex organic molecules. The carbobenzoxy (Cbz or Z) group is a widely utilized amine protecting group, prized for its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[1][2] L-glutamine, a proteinogenic amino acid, is a crucial component of many biologically active peptides and proteins.

N-Cbz-L-glutamine methyl ester (Z-Gln-OMe) represents a strategically modified form of L-glutamine, where the alpha-amino group is protected by a Cbz group, and the alpha-carboxyl group is esterified as a methyl ester. This dual protection allows for selective reactions at the side-chain amide, making it a valuable intermediate in the synthesis of glutamine-containing peptides and other complex molecular architectures. This guide will delve into the essential technical aspects of this important chemical entity.

Chemical Structure and Physicochemical Properties

The chemical structure of N-Cbz-L-glutamine methyl ester is characterized by the presence of the Cbz protecting group attached to the nitrogen of the L-glutamine backbone, with a methyl ester at the C-terminus.

Figure 1: Chemical Structure of N-Cbz-L-glutamine methyl ester

The key physicochemical properties of N-Cbz-L-glutamine methyl ester are summarized in the table below. For comparative purposes, the properties of its precursor, N-Cbz-L-glutamine, are also provided.

PropertyN-Cbz-L-glutamine (Z-Gln-OH)N-Cbz-L-glutamine Methyl Ester (Z-Gln-OMe) (Predicted)
CAS Number 2650-64-8[3]Not available
Molecular Formula C13H16N2O5[3]C14H18N2O5
Molecular Weight 280.28 g/mol [3]294.30 g/mol [1]
Appearance White to off-white powder[3]White to off-white solid
Melting Point 136-140 °CExpected to be lower than the free acid
Optical Rotation [α]20/D = -6.0 ± 2.0 (c=2, EtOH)[3]Expected to be of a similar sign and magnitude
Solubility Soluble in hot water, ethanolSoluble in methanol, ethyl acetate, dichloromethane

Synthesis and Purification

The most common and straightforward method for the synthesis of N-Cbz-L-glutamine methyl ester is the direct esterification of N-Cbz-L-glutamine. Several methods can be employed for this transformation, with one of the most reliable being the use of thionyl chloride in methanol.

G cluster_0 Synthesis Workflow start N-Cbz-L-glutamine (Z-Gln-OH) reagents Methanol (MeOH) Thionyl Chloride (SOCl2) start->reagents Dissolve reaction Stir at 0°C to room temperature reagents->reaction Add dropwise workup Quench with saturated NaHCO3 Extract with Ethyl Acetate reaction->workup purification Dry over Na2SO4 Concentrate in vacuo Recrystallize or Chromatograph workup->purification product N-Cbz-L-glutamine Methyl Ester (Z-Gln-OMe) purification->product

Figure 2: General workflow for the synthesis of N-Cbz-L-glutamine methyl ester.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol describes a robust method for the synthesis of N-Cbz-L-glutamine methyl ester from N-Cbz-L-glutamine.

Materials:

  • N-Cbz-L-glutamine (Z-Gln-OH)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend N-Cbz-L-glutamine (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.

  • Esterification: While stirring vigorously, add thionyl chloride (1.2 eq) dropwise to the cooled suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-Cbz-L-glutamine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Chemical Characterization

Thorough characterization of the synthesized N-Cbz-L-glutamine methyl ester is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Cbz group, the glutamine backbone, and the newly introduced methyl ester.

  • Aromatic protons (Cbz): A multiplet around 7.3-7.4 ppm corresponding to the five protons of the phenyl ring.[4]

  • Benzyl protons (Cbz): A singlet around 5.1 ppm for the two benzylic protons.[4]

  • NH proton: A doublet around 5.5-6.0 ppm, which may be broad.

  • α-CH proton: A multiplet around 4.2-4.4 ppm.

  • γ-CH₂ protons: A triplet around 2.2-2.4 ppm.

  • β-CH₂ protons: A multiplet around 1.9-2.1 ppm.

  • Methyl ester protons: A sharp singlet around 3.7 ppm.

  • Amide NH₂ protons: Two broad singlets around 6.8 and 7.5 ppm.

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule.

  • C=O (urethane): ~156 ppm

  • C=O (ester): ~173 ppm

  • C=O (amide): ~175 ppm

  • Aromatic carbons: ~127-136 ppm

  • Benzyl carbon: ~67 ppm

  • α-C: ~54 ppm

  • Methyl ester carbon: ~52 ppm

  • γ-C: ~32 ppm

  • β-C: ~28 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H stretch (urethane and amide): Broad absorption in the region of 3200-3400 cm⁻¹.[5]

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[5]

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.[5]

  • C=O stretch (urethane): Strong absorption around 1690-1710 cm⁻¹.[5]

  • C=O stretch (ester): Strong absorption around 1730-1750 cm⁻¹.[5]

  • C=O stretch (amide I band): Strong absorption around 1640-1660 cm⁻¹.[6]

  • N-H bend (amide II band): Absorption around 1520-1550 cm⁻¹.

  • C-O stretch (ester and urethane): Strong absorptions in the range of 1000-1300 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak would be [M+H]⁺ at m/z 295.1. Other adducts such as [M+Na]⁺ at m/z 317.1 may also be observed.

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the Cbz group or parts of it, as well as fragmentation of the glutamine side chain. It is important to be aware of the potential for in-source cyclization of glutamine derivatives to form pyroglutamic acid, which could lead to an unexpected ion at a lower m/z.[7]

Applications in Research and Development

N-Cbz-L-glutamine methyl ester is a versatile intermediate with several important applications:

  • Peptide Synthesis: It serves as a crucial building block for the incorporation of glutamine residues into peptides using solution-phase synthesis methodologies. The protected N-terminus and C-terminus allow for selective deprotection and coupling reactions.[2]

  • Precursor for Complex Molecules: The side-chain amide can be a site for further chemical modification, making this compound a useful precursor for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.

  • Medicinal Chemistry: In drug discovery, glutamine analogs and glutamine-containing peptides are of interest for their potential roles in various physiological and pathological processes. N-Cbz-L-glutamine methyl ester can be a starting point for the synthesis of novel therapeutic agents.[8]

Safety and Handling

As with all laboratory chemicals, N-Cbz-L-glutamine methyl ester should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Cbz-L-glutamine methyl ester is a valuable and versatile chemical intermediate for researchers in organic synthesis, peptide chemistry, and drug discovery. Its unique combination of protecting groups allows for strategic and selective chemical manipulations. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a solid foundation for its effective utilization in the laboratory.

References

  • Chem-Impex. N-Benzyl-L-glutamine methyl ester hydrochloride. [Link]

  • PubChem. N2-Cbz-N2-methyl-L-glutamine. [Link]

  • Google Patents.
  • European Patent Office. Process for the production of glutamine derivatives. [Link]

  • Capot Chemical. N-Benzyloxycarbonyl-L-glutamine. [Link]

  • Google Patents. Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide.
  • National Center for Biotechnology Information. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. [Link]

  • Organic Syntheses. Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. [Link]

  • Google Patents. Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.
  • ResearchGate. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • LOUIS. Organic Synthesis and Characterization of Poly(L-glutamine). [Link]

  • PubChem. N-[(Benzyloxy)carbonyl]glutamic acid. [Link]

  • ResearchGate. IR spectroscopy of (a) glutamine (L 1 ), and (b) glutamine with titanium chloride (III) (L 1 +Ti). [Link]

  • National Institute of Standards and Technology. L-Glutamine. [Link]

  • National Institute of Standards and Technology. L-Glutamine. [Link]

  • ResearchGate. Raman study of L-Asparagine and L-Glutamine molecules adsorbed on aluminum films in a wide frequency range. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of two closely related, yet distinct, protected glutamine derivatives: N-α-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) and N-α-Benzyloxycarbonyl-L-glutamine (Z-Gln-OH). A critical point of clarification is the frequent confusion regarding their respective CAS numbers. This guide will first address this discrepancy and then delve into the specific physicochemical properties, core applications, and detailed experimental protocols for each compound, empowering researchers to leverage these versatile reagents effectively in their scientific endeavors.

Part 1: Demystifying the CAS Number: Z-Gln-OMe vs. Z-Gln-OH

A prevalent point of confusion in chemical databases and literature is the misattribution of CAS numbers for Z-Gln-OMe and Z-Gln-OH. It is imperative to establish the correct identifiers to ensure experimental accuracy and reproducibility.

  • Z-Gln-OH (N-Cbz-L-glutamine): The correct CAS number is 2650-64-8 .[1][2]

  • Z-Gln-OMe (Z-L-glutamine methyl ester): The correct CAS number is 2650-67-1 .[3]

This guide will henceforth use these correct CAS numbers when referring to each compound. The initial user query for "Z-Gln-OMe CAS number 2650-64-8" highlights a common error, and this document will provide in-depth information on both molecules to offer a comprehensive resource.

Part 2: Z-Gln-OMe (CAS 2650-67-1): A Versatile Tool in Peptide Synthesis and Beyond

Z-Gln-OMe is a valuable derivative of L-glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the α-carboxyl group is esterified as a methyl ester. This dual protection renders it a stable and versatile building block in various biochemical applications.

Physicochemical Properties of Z-Gln-OMe

A thorough understanding of the physicochemical properties of Z-Gln-OMe is fundamental to its effective application.

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.30 g/mol
Appearance White to off-white solid
Melting Point 138-139 °C
Solubility Soluble in methanol and other organic solvents
Storage Store at 2-8°C
Core Applications of Z-Gln-OMe

The primary application of Z-Gln-OMe is in solution-phase peptide synthesis . The Z-group provides robust protection for the N-terminus, preventing unwanted side reactions during peptide bond formation. The methyl ester at the C-terminus can be selectively cleaved under basic conditions (saponification) to reveal a free carboxyl group for further chain elongation.

Z-Gln-OMe can serve as a glutamine-donor substrate for enzymes like transglutaminases.[4] Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[3] In cellular assays, Z-Gln-OMe can be used to probe the activity of these enzymes, which are implicated in various physiological and pathological processes.

As a stable, cell-permeable glutamine derivative, Z-Gln-OMe can be employed in metabolic studies to investigate the intricate roles of glutamine in cellular energetics and biosynthesis. Glutamine metabolism is a cornerstone of cancer cell proliferation and is involved in pathways such as the TCA cycle, mTOR signaling, and redox homeostasis.[5][6][7]

Experimental Protocols for Z-Gln-OMe

This protocol outlines the coupling of Z-Gln-OMe to an amino acid methyl ester, exemplified by L-Alanine methyl ester (H-Ala-OMe).

Materials:

  • Z-Gln-OMe

  • H-Ala-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amino Acid Ester Free-Basing: Dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve Z-Gln-OMe (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Coupling: To the solution from step 2, add DCC (1.1 eq) or HATU (1.1 eq) at 0°C. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0°C.

  • Peptide Bond Formation: Add the free-based amino acid ester solution from step 1 to the activated Z-Gln-OMe solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • If using DCC, filter off the DCU precipitate.

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Workflow Diagram:

G cluster_0 Amino Acid Ester Preparation cluster_1 Z-Gln-OMe Activation cluster_2 Work-up & Purification H-Ala-OMe-HCl H-Ala-OMe-HCl Free H-Ala-OMe Free H-Ala-OMe H-Ala-OMe-HCl->Free H-Ala-OMe DIPEA, DCM Protected Dipeptide Protected Dipeptide Free H-Ala-OMe->Protected Dipeptide Z-Gln-OMe Z-Gln-OMe Activated Z-Gln-OMe Activated Z-Gln-OMe Z-Gln-OMe->Activated Z-Gln-OMe DCC/HOBt or HATU Activated Z-Gln-OMe->Protected Dipeptide Coupling Purified Dipeptide Purified Dipeptide Protected Dipeptide->Purified Dipeptide G Z-Protected Peptide Z-Protected Peptide Deprotected Peptide Deprotected Peptide Z-Protected Peptide->Deprotected Peptide H₂, Pd/C, MeOH G Z-Gln-OMe / Z-Gln-OH Z-Gln-OMe / Z-Gln-OH Glutamine Glutamine Z-Gln-OMe / Z-Gln-OH->Glutamine Intracellular delivery Glutamate Glutamate Glutamine->Glutamate Nucleotide Synthesis Nucleotide Synthesis Glutamine->Nucleotide Synthesis alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate Redox Homeostasis (GSH Synthesis) Redox Homeostasis (GSH Synthesis) Glutamate->Redox Homeostasis (GSH Synthesis) TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle mTORC1 Signaling mTORC1 Signaling alpha-Ketoglutarate->mTORC1 Signaling

Sources

Introduction: Navigating the Nuances of N-Benzyloxycarbonyl Protected Glutamine and Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-Glutamine Derivatives for Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis and drug development, the accurate identification and application of amino acid derivatives are paramount. N-benzyloxycarbonyl-L-glutamine and its related compounds are foundational building blocks in the construction of complex peptides and pharmacologically active molecules. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the α-amino functionality of glutamine, preventing unwanted side reactions during peptide chain elongation.[1][2] This guide provides a comprehensive overview of N-benzyloxycarbonyl-L-glutamine methyl ester and its closely related analogs, clarifying their distinct properties and applications. A common point of ambiguity arises between glutamine and glutamic acid derivatives; this guide will carefully delineate these differences to ensure methodological precision for the discerning researcher.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the physicochemical properties of these derivatives is essential for their proper handling, storage, and application in experimental workflows. The following table summarizes the key data for N-benzyloxycarbonyl-L-glutamine and its related glutamic acid esters.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-benzyloxycarbonyl-L-glutamineZ-Gln-OHC13H16N2O5280.282650-64-8
N-benzyloxycarbonyl-L-glutamic acidZ-Glu-OHC13H15NO6281.261155-62-0
N-benzyloxycarbonyl-L-glutamic acid 1-methyl esterZ-Glu-OMeC14H17NO6295.295672-83-3
N-benzyloxycarbonyl-L-glutamic acid 5-methyl esterZ-Glu(OMe)-OHC14H17NO6295.294779-45-9

Data sourced from multiple chemical suppliers and databases.[3][4][5][6]

Core Applications in Peptide Synthesis and Beyond

The primary utility of N-benzyloxycarbonyl-L-glutamine and its esterified counterparts lies in their role as intermediates in peptide synthesis. The Cbz group provides robust protection of the α-amino group, which is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. This characteristic makes it a valuable tool in both solution-phase and, to a lesser extent, solid-phase peptide synthesis.[2]

Beyond its role in peptide chemistry, derivatives of glutamine are explored for their potential in developing novel therapeutic agents. For instance, Cbz-L-glutamine has been utilized in the synthesis of pomalidomide and has demonstrated inhibitory effects on cancer cells in tissue culture experiments.[7] Furthermore, these compounds serve as valuable tools in studying amino acid metabolism and enzyme interactions, which are critical for drug discovery and development.[8]

Synthetic Methodologies: The Schotten-Baumann Reaction

The synthesis of N-benzyloxycarbonyl-L-glutamine typically proceeds via the Schotten-Baumann reaction. This involves the acylation of the amino group of L-glutamine with benzyl chloroformate in an aqueous alkaline medium. The reaction must be carefully controlled to prevent side reactions and ensure a high yield of the desired product.

A general procedure involves dissolving L-glutamine in an aqueous solution of sodium hydroxide, cooling the mixture, and then adding benzyl chloroformate and additional sodium hydroxide solution simultaneously while maintaining a controlled pH and temperature.[9] The product, N-benzyloxycarbonyl-L-glutamine, can then be isolated by acidification, precipitation, and subsequent purification.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & Purification L-Glutamine L-Glutamine Acylation Acylation (Schotten-Baumann) L-Glutamine->Acylation Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Acylation NaOH Sodium Hydroxide (aq) NaOH->Acylation Controlled_Temp Controlled Temperature (e.g., 0-5 °C) Controlled_Temp->Acylation Controlled_pH Controlled pH (e.g., 8-10) Controlled_pH->Acylation Z_Gln_Na N-Cbz-L-Glutamine (Sodium Salt in solution) Acylation->Z_Gln_Na Acidification Acidification Z_Gln_Na->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation Purified_Product Purified N-Cbz-L-Glutamine Precipitation->Purified_Product

Caption: Synthesis workflow for N-benzyloxycarbonyl-L-glutamine.

Experimental Protocol: Peptide Coupling Using N-Benzyloxycarbonyl-L-Glutamine

This protocol outlines a general procedure for the coupling of N-benzyloxycarbonyl-L-glutamine to another amino acid ester (e.g., Glycine methyl ester) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH)

  • Glycine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Preparation of the Amino Acid Ester:

    • In a round-bottom flask, dissolve Glycine methyl ester hydrochloride in anhydrous DCM.

    • Add one equivalent of a tertiary amine (e.g., TEA) to neutralize the hydrochloride and stir for 15-20 minutes at room temperature.

  • Activation of Z-Gln-OH:

    • In a separate flask, dissolve one equivalent of N-benzyloxycarbonyl-L-glutamine and 1.1 equivalents of NHS or HOBt in anhydrous DCM.[10]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 1.1 equivalents of DCC in anhydrous DCM to the cooled Z-Gln-OH solution.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the activation reaction to proceed for 30-60 minutes at 0 °C.

  • Coupling Reaction:

    • Filter the activated ester solution to remove the DCU precipitate.

    • Add the filtrate containing the activated Z-Gln-OH to the solution of the free-based Glycine methyl ester.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any further DCU precipitate.

    • Wash the organic solution successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude dipeptide can be purified by column chromatography on silica gel or by recrystallization.

G cluster_step1 Step 1: Amino Ester Prep cluster_step2 Step 2: Z-Gln-OH Activation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Purification AA_Ester_HCl Amino Acid Ester HCl (e.g., Gly-OMe-HCl) Free_Base_Ester Free Base Ester in Solution AA_Ester_HCl->Free_Base_Ester Base Tertiary Base (e.g., TEA) Base->Free_Base_Ester Coupling Peptide Bond Formation Free_Base_Ester->Coupling Z_Gln_OH Z-Gln-OH Activated_Ester Activated Z-Gln-Ester Z_Gln_OH->Activated_Ester Coupling_Reagent DCC & HOBt/NHS Coupling_Reagent->Activated_Ester Activated_Ester->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography/ Recrystallization Workup->Purification Final_Peptide Purified Dipeptide Purification->Final_Peptide

Caption: Workflow for a typical peptide coupling reaction.

Conclusion

N-benzyloxycarbonyl-L-glutamine and its methyl ester derivatives are indispensable reagents in the field of peptide chemistry and drug discovery. Their utility stems from the robust nature of the Cbz protecting group, which allows for controlled and sequential peptide bond formation. A thorough understanding of the specific properties of each derivative, as well as the nuances of their synthesis and application in coupling reactions, is critical for the successful design and synthesis of complex peptide-based molecules. This guide serves as a foundational resource for researchers, providing the necessary technical insights to effectively utilize these valuable chemical tools.

References

  • PubChem. (n.d.). N-[(Benzyloxy)carbonyl]glutamic acid. Retrieved from [Link]

  • Capot Chemical. (n.d.). 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5032675A - Process for the production of glutamine derivatives.

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Solubility Dynamics of N-Cbz-L-Glutamine Methyl Ester (Z-Gln-OMe) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cbz-L-glutamine methyl ester (Z-Gln-OMe, CAS: 2650-67-1) is a critically important protected amino acid derivative utilized extensively in solution-phase peptide synthesis (SPS) and medicinal chemistry. Achieving optimal solubility is paramount for ensuring efficient coupling kinetics, avoiding peptide aggregation, and maximizing yields. As an application scientist, I frequently observe that empirical guesswork in solvent selection leads to truncated sequences or complex purification bottlenecks. This whitepaper provides a comprehensive, field-proven analysis of Z-Gln-OMe's solubility profile, the physicochemical causality behind its solvation, and validated protocols for laboratory handling.

Structural Causality and Solvation Mechanics

To master the solubility of Z-Gln-OMe, one must dissect its molecular architecture. The compound is a white solid with a melting point of 138-139 °C[1], indicative of a moderately strong crystalline lattice driven by its distinct functional groups:

  • The Glutamine Side Chain (Amide): The terminal primary amide (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. In the solid state, these amides form extensive intermolecular hydrogen-bonded networks. Solvents must possess sufficient polarity or H-bond accepting capacity to thermodynamically disrupt this lattice.

  • The Cbz (Benzyloxycarbonyl) Group: This bulky, lipophilic protecting group significantly enhances the molecule's affinity for halogenated and moderately polar organic solvents[2]. The thermodynamic penalty of solvating this hydrophobic bulk in aqueous media is the primary reason for its insolubility in water.

  • The Methyl Ester (OMe): By masking the C-terminal carboxylic acid, the methyl ester eliminates a primary H-bond donor that is otherwise present in the free acid (Z-Gln-OH). This modification drastically reduces aqueous solubility while boosting solubility in organic media like Methanol and Ethyl Acetate[1].

When these factors combine, Z-Gln-OMe requires a delicate balance of H-bond disruption and lipophilic solvation to achieve high-concentration solutions.

Solvation_Pathway Solid Z-Gln-OMe (Solid) H_Bonds Intermolecular Amide H-Bonds Solid->H_Bonds DCM Halogenated (DCM/CHCl3) Targets Cbz & OMe Solid->DCM Solvates DMF Polar Aprotic (DMF/DMSO) Targets Gln Side-Chain H_Bonds->DMF Disrupts Solvated Fully Solvated Monomer DMF->Solvated DCM->Solvated

Mechanism of Z-Gln-OMe solvation via targeted H-bond disruption and lipophilic interactions.

Quantitative & Qualitative Solubility Profile

The following table synthesizes the solubility of Z-Gln-OMe across standard organic solvents used in synthetic workflows. Understanding these interactions allows for the intelligent design of binary solvent systems.

SolventClassificationSolubility LevelMechanistic Interaction
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleStrong H-bond acceptor; rapidly disrupts side-chain amide networks.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleSuperior H-bond acceptor; ideal for high-concentration stock solutions[2].
Dichloromethane (DCM) HalogenatedSolubleSolvates the lipophilic Cbz and OMe groups effectively via dispersion forces[3].
Chloroform (CHCl₃) HalogenatedSolubleSimilar to DCM, offers excellent solvation for the protected termini[2].
Methanol (MeOH) Polar ProticSolubleActs as an H-bond donor/acceptor; excellent for recrystallization workflows[1].
Ethyl Acetate (EtOAc) Polar AproticModerately SolubleGood for extractions; may require slight heating for full dissolution[2].
Water (H₂O) Polar ProticInsolubleLack of lipophilic solvation for the Cbz group causes immediate precipitation.

Experimental Protocols: Dissolution and Handling

Standardizing your dissolution protocols is critical. Improper solvation leads to incomplete reactions, while excessive heating can cause side reactions. Every protocol below is designed as a self-validating system to ensure chemical integrity.

Protocol A: Preparation of 0.5 M Z-Gln-OMe Solution for Peptide Coupling

Objective: Formulate a clear, stable solution for immediate use in coupling reactions, balancing solubility with optimal reaction kinetics.

  • Weighing: Accurately weigh 1.47 g (5.0 mmol) of Z-Gln-OMe solid into a clean, dry 20 mL glass scintillation vial.

  • Primary Solvation: Add 8.0 mL of anhydrous DMF. The high dielectric constant and H-bond accepting nature of DMF will rapidly attack the amide lattice.

  • Agitation: Vortex the mixture at 1000 rpm for 60 seconds. If particulates remain, sonicate the vial in a water bath at 25–30 °C for 2 minutes.

    • Causality Check: Do not exceed 35 °C. Prolonged heating in DMF can lead to the formation of dimethylamine impurities, which may cause premature deprotection or side reactions.

  • Volume Adjustment: Once completely clear, add anhydrous DCM to bring the final volume to 10.0 mL. The DCM lowers the overall viscosity of the solution, enhancing the mass transfer and kinetics of subsequent coupling reactions[3].

  • Verification: Visually inspect the solution against a dark background. The system is validated for use only when no micro-crystals or Schlieren lines (indicating concentration gradients) are visible.

Workflow Weigh 1. Weigh Z-Gln-OMe PrimarySolvent 2. Add Primary Solvent (DMF/MeOH) Weigh->PrimarySolvent Agitation 3. Vortex / Sonicate (Max 35°C) PrimarySolvent->Agitation Check 4. Visual Inspection Agitation->Check CoSolvent 5a. Add Co-solvent (DCM) if needed Check->CoSolvent Cloudy/Particulate Proceed 5b. Proceed to Reaction Check->Proceed Clear Solution CoSolvent->Agitation

Step-by-step experimental workflow for optimizing Z-Gln-OMe dissolution in organic solvents.

Protocol B: Recrystallization of Z-Gln-OMe

Objective: Purify crude Z-Gln-OMe to >98% purity by leveraging its differential solubility in protic vs. non-polar solvents.

  • Dissolution: Suspend the crude Z-Gln-OMe in a minimum volume of warm Methanol (approx. 45 °C)[1]. Stir continuously until a completely clear solution is obtained.

  • Precipitation: Remove the flask from the heat source. Slowly add cold Diethyl Ether dropwise while stirring until the solution becomes slightly turbid (the cloud point).

  • Crystallization: Seal the flask and store it at 0 °C overnight. The compound will crystallize readily due to the lipophilic repulsion of the ether driving the Z-Gln-OMe out of the methanol solution[4].

  • Recovery: Filter the white crystalline solid under a vacuum using a Buchner funnel. Wash the filter cake with a small volume of ice-cold ether to remove highly soluble impurities. Dry under a high vacuum to a constant weight.

Field-Proven Insights & Troubleshooting

  • The "Gel" Phenomenon: When attempting to dissolve Z-Gln-OMe in pure DCM at high concentrations (>0.5 M), you may observe the solution turning into a translucent gel. This is caused by the glutamine side chains forming intermolecular hydrogen-bonded networks that trap the solvent. Pure DCM lacks the H-bond accepting ability to prevent this.

    • Solution: Always use a binary co-solvent system (e.g., 10-20% DMF or N,N-Dimethylacetamide in DCM) to cap the hydrogen bond donors and maintain a fluid solution[3].

  • Moisture Sensitivity: While Z-Gln-OMe is not acutely hygroscopic, water ingress into the solvent will drastically reduce its solubility and can lead to ester hydrolysis over extended periods. Always use anhydrous solvents stored over activated molecular sieves.

References

  • Title: Z-GLN-OME | 2650-67-1 Chemical Properties, Uses, Production Source: ChemicalBook URL
  • Title: Z-GLN(TRT)
  • Title: 2.2 Carboxy Group (Synthesis of Peptides)
  • Title: The Journal of Organic Chemistry 1974 Volume 39 No.

Sources

Distinguishing N-Cbz-L-glutamine and N-Cbz-L-glutamic acid methyl ester: A Guide to Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of peptide synthesis and drug discovery, the precise selection of building blocks is paramount to achieving desired molecular architectures and functionalities. N-Cbz-L-glutamine and N-Cbz-L-glutamic acid methyl ester are two such critical reagents derived from L-glutamic acid, both featuring the foundational Carbobenzyloxy (Cbz or Z) protecting group on the α-amino group.[1][2] While structurally similar, a subtle yet critical distinction in their side-chain functionality dictates their unique reactivity, physicochemical properties, and ultimate applications. This guide provides an in-depth analysis of these two compounds, elucidating their core differences to empower researchers in making informed strategic decisions for their synthetic endeavors. We will explore their molecular structures, compare their properties, outline synthetic considerations, and detail their distinct roles in modern chemical and pharmaceutical research.

Molecular Structure and Functional Group Analysis

The fundamental difference between N-Cbz-L-glutamine and N-Cbz-L-glutamic acid methyl ester lies in the terminal functional group of the side chain. Both molecules share an L-glutamic acid backbone, with the α-amino group protected by a Cbz moiety, which prevents its unwanted participation in coupling reactions.[1][2]

  • N-Cbz-L-glutamine possesses a primary amide (-CONH₂) on its side chain. This amide is relatively stable and unreactive under standard peptide coupling conditions. The molecule retains a free α-carboxylic acid, making it ready for activation and coupling to the N-terminus of another amino acid or peptide chain.

  • N-Cbz-L-glutamic acid methyl ester , in contrast, features a methyl ester (-COOCH₃) on its side chain (γ-carboxyl group). The presence of this ester group blocks one of the two carboxylic acids, thereby directing any subsequent coupling reactions to the free α-carboxylic acid. This strategic protection is crucial for achieving regioselectivity in more complex syntheses.[3][4]

G cluster_0 N-Cbz-L-glutamine cluster_1 N-Cbz-L-glutamic acid methyl ester cluster_diff Key Differentiating Functional Group a Cbz-NH-CH(COOH)-(CH2)2-CONH2 amide Side-Chain Amide (-CONH2) a->amide Features b Cbz-NH-CH(COOH)-(CH2)2-COOCH3 ester Side-Chain Methyl Ester (-COOCH3) b->ester Features

Caption: Core structural difference between the two compounds.

Physicochemical Properties: A Comparative Analysis

The structural variance between the side-chain amide and methyl ester directly influences the physicochemical properties of these molecules. These differences can affect solubility, handling, and reaction conditions.

PropertyN-Cbz-L-glutamineN-Cbz-L-glutamic acid methyl ester
Molecular Formula C₁₃H₁₆N₂O₅[5][6]C₁₄H₁₇NO₆[7]
Molecular Weight 280.28 g/mol [5][6]295.29 g/mol [7]
Appearance White to off-white powder/solid[5]White to off-white solid[7]
Melting Point 134-140 °C[6][8]Not consistently reported, varies by isomer
Solubility Soluble in water, DMF, Methanol[5][9]Soluble in DMSO[7]
Optical Activity [α] ~ -6.5 to -8.5° (c=2, EtOH)[6]Data not widely available
CAS Number 2650-64-8[6]5672-83-3 (for the 1-methyl ester)[7][10]

Synthesis and Handling Considerations

The synthesis of these compounds requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

General Synthetic Workflow

The protection of the α-amino group with a Cbz group is a common first step, typically achieved by reacting the starting amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[11] The choice of starting material—L-glutamine or a derivative of L-glutamic acid—determines the final product.

Caption: High-level synthetic pathways for both compounds.

Experimental Protocol: Synthesis of N-Cbz-L-glutamic acid

This protocol outlines a common method for the synthesis of the parent N-Cbz-L-glutamic acid, which can be a precursor to the methyl ester.

  • Dissolution: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (e.g., 12% NaOH) in a reaction vessel, maintaining a low temperature (0-5 °C).[12]

  • Cbz Protection: While vigorously stirring and maintaining the low temperature and a pH of 8-10, slowly add benzyl chloroformate (Cbz-Cl) dropwise.[12] The basic conditions neutralize the HCl byproduct of the reaction.

  • Workup: After the reaction is complete, perform an extraction to remove unreacted Cbz-Cl and other impurities.[13]

  • Acidification & Precipitation: Acidify the aqueous layer to a pH of 4-5 to protonate the carboxylic acids of the product, causing it to precipitate out of the solution.[12][13]

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from water to yield high-purity N-Cbz-L-glutamic acid.[12]

Causality Note: Maintaining a low temperature is critical to prevent the degradation of the reactive benzyl chloroformate. The precise control of pH ensures that the amino group remains nucleophilic enough to react while preventing side reactions.

Synthesis of the Methyl Ester

To synthesize N-Cbz-L-glutamic acid methyl ester, one can either start with L-glutamic acid that has been pre-esterified or selectively esterify N-Cbz-L-glutamic acid. The former route often provides better control and higher yields of the desired mono-ester. Regioselectivity (esterifying the γ-carboxyl vs. the α-carboxyl) is a key challenge that must be managed through appropriate synthetic strategies.[3]

Reactivity and Applications in Synthetic Chemistry

The choice between these two reagents is entirely driven by the synthetic goal, as their side chains dictate their subsequent reactivity.

G cluster_gln N-Cbz-L-glutamine cluster_glu N-Cbz-L-glutamic acid methyl ester gln Free α-COOH Stable Side-Chain Amide gln_app Direct incorporation of Glutamine into peptides gln->gln_app Enables glu Free α-COOH Protected γ-COOH glu_app1 Incorporation of Glutamic Acid into peptides via α-carboxyl glu->glu_app1 Directs glu_app2 Further modification at γ-position after deprotection glu->glu_app2 Allows for

Caption: Logical flow of applications based on molecular structure.

N-Cbz-L-glutamine: A Direct Building Block

N-Cbz-L-glutamine is primarily used for the direct incorporation of a glutamine residue into a growing peptide chain.[1][14]

  • Peptide Synthesis: In solution-phase peptide synthesis, the free α-carboxylic acid of N-Cbz-L-glutamine is activated (e.g., using DCC, HOBt) and then reacted with the free N-terminus of another amino acid or peptide. The Cbz group protects its N-terminus, and the side-chain amide remains inert.[14]

  • Drug Development: It serves as a starting material for the synthesis of various therapeutic agents, such as pomalidomide.[5] Its use ensures that the glutamine side chain is correctly installed in the final molecule.

N-Cbz-L-glutamic acid methyl ester: A Tool for Selective Chemistry

The methyl ester derivative offers a higher degree of synthetic control, making it invaluable for more complex molecular designs.[7][15]

  • Regioselective Peptide Coupling: By blocking the γ-carboxylic acid, this reagent ensures that peptide bond formation occurs exclusively at the α-carboxylic acid. This prevents the formation of isomeric peptide byproducts where the peptide chain could be attached to the side chain.

  • Synthesis of Glutamic Acid Analogs: It is a key intermediate for creating derivatives of glutamic acid.[7] The methyl ester can be selectively hydrolyzed or converted to other functional groups after the α-carboxyl has been incorporated into a larger molecule. This allows for the synthesis of compounds used in neuropharmacology research or as enzyme inhibitors.[15][16]

  • Prodrug Development: The ester functionality can be used in the design of prodrugs to improve properties like bioavailability.[15]

Conclusion

While both N-Cbz-L-glutamine and N-Cbz-L-glutamic acid methyl ester are indispensable tools in the arsenal of the synthetic chemist, they are not interchangeable. The former is a direct and efficient means of incorporating a glutamine residue. The latter is a more strategic building block, offering regiochemical control that is essential for the unambiguous synthesis of complex peptides and glutamic acid derivatives. A thorough understanding of their distinct side-chain functionalities is crucial for the rational design of synthetic routes, the avoidance of unwanted side reactions, and the successful development of novel peptides and pharmaceuticals.

References

  • The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Vertex AI Search.
  • Scheme of synthesis of the N γ-alkyl-and N γ ,N γ-dialkyl-L-glutamine derivatives 1a-d. ResearchGate.
  • N-Cbz-L-glutamic acid(1155-62-0) MS spectrum. ChemicalBook.
  • Cbz-L-glutamine. CymitQuimica.
  • N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester. MedchemExpress.com.
  • N-Carbobenzyloxy-L-glutamine, 99% | 2650-64-8. J&K Scientific.
  • Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide. Google Patents.
  • Boc-N-methyl-L-glutamic acid γ-benzyl ester. Chem-Impex.
  • L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester. PubChem - NIH.
  • N-Carbobenzyloxy-L-glutamine. 1stsci.com.
  • N-Carbobenzyloxy-L-glutamine(2650-64-8) Raman spectrum. ChemicalBook.
  • Process for the production of glutamine derivatives. Google Patents.
  • China N-Cbz-L-glutamic acid Manufacturer and Supplier. Xinchem.
  • Method for producing N-benzyloxy carbonyl glutamic acid. Google Patents.
  • 1-Methyl N-Carbobenzoxy-L-glutamate | 5672-83-3. TCI Chemicals.
  • 2650-64-8|N-Carbobenzyloxy-L-glutamine|BLD Pharm. BLD Pharm.
  • N-Cbz-L-glutamic acid CAS#: 1155-62-0. ChemicalBook.
  • Method for producing N-benzyloxy carbonyl glutamic acid. Google Patents.
  • The Synthesis of Peptides of L-Glutamine by the Carbobenzoxy Azide Method. ACS Publications.
  • N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, 98%. Fisher Scientific.
  • N(alpha)-Benzyloxycarbonyl-L-glutamine, 99%. Fisher Scientific.
  • 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine. Capot Chemical.
  • Synthesis of N-Alkyl Amino Acids. ScienceDirect.
  • N-Carbobenzoxy-L-glutamine | 2650-64-8. Tokyo Chemical Industry (India) Pvt. Ltd..
  • N-Carbobenzoxy-L-glutamine | 2650-64-8. Tokyo Chemical Industry Co., Ltd.(APAC).
  • N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, 98% 1 g | Buy Online. ThermoFisher.
  • N-[(Benzyloxy)carbonyl]glutamic acid | C13H15NO6 | CID 219352. PubChem.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.
  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences.
  • Buy N-Cbz-L-glutamic acid from Hangzhou Keyingchem Co., Ltd. ECHEMI.
  • Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. PMC.
  • Glutamic acid protection using cbz ? ResearchGate.
  • 5-Methyl N-Carbobenzoxy-L-glutamate | 4652-65-7. TCI Chemicals.
  • Z-Gln-OH - N-Cbz-L-glutamine, Carbobenzyloxy-L-glutamine. Sigma-Aldrich.
  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI.
  • Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. PubMed.
  • L-Glutamic acid and glutamine: Exciting molecules of clinical interest. SciSpace.

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Z-protected glutamine methyl ester synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Z-Protected Glutamine Methyl Ester (Z-Gln-OMe)

Executive Summary Z-L-Glutamine methyl ester (Z-Gln-OMe) is a pivotal intermediate in peptide chemistry and chemical biology. Functioning primarily as a protected amino acid building block, it provides orthogonal protection: the


-amine is masked by the acid-stable, hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group, while the 

-carboxylate is protected as a methyl ester. This specific derivatization is critical for mitigating the high propensity of glutamine to undergo intramolecular cyclization into pyroglutamate (pGlu) during peptide elongation and handling. Additionally, Z-Gln-OMe serves as a simplified acyl-donor substrate in enzymatic assays for transglutaminases (TGases).

Part 1: Chemical Identity & Nomenclature[1][2]

IUPAC Name: Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate

Common Synonyms:

  • Z-L-Gln-OMe[1][2]

  • N-Cbz-L-glutamine methyl ester[1][3]

  • N-

    
    -Carbobenzoxy-L-glutamine methyl ester[3][4]
    
  • Benzyl (S)-(1-(methoxycarbonyl)-3-carbamoylpropyl)carbamate

Registry Numbers:

  • CAS Number: 2650-67-1[2][4]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 294.30 g/mol

Structural Visualization: The following diagram illustrates the chemical structure, highlighting the Z-protection group (blue) and the methyl ester (red) flanking the Glutamine core.

Z_Gln_OMe_Structure Figure 1: Structural Anatomy of Z-Gln-OMe Z_Group Benzyloxycarbonyl (Z) (N-Terminus Protection) Gln_Core L-Glutamine Core (Chiral Center) Z_Group->Gln_Core Amide Bond Side_Chain Amide Side Chain (-CH2-CH2-CONH2) Gln_Core->Side_Chain C-C Bond Me_Ester Methyl Ester (C-Terminus Protection) Gln_Core->Me_Ester Ester Bond

Part 2: Physicochemical Profile & Stability[8][9][10]

Researchers must account for the specific solubility and stability profiles of Z-Gln-OMe to prevent experimental failure, particularly regarding the "Glutamine Problem" (cyclization).

PropertySpecificationExpert Note
Appearance White crystalline powderHygroscopic; store with desiccant.
Melting Point 138–140 °CSharp melting point indicates high purity; broad range suggests hydrolysis.
Solubility DMSO, DMF, Methanol, Ethyl AcetatePoorly soluble in water; stock solutions should be prepared in DMSO.
Stability Stable at -20°C (solid)Critical: Prone to cyclization to pyroglutamate in weak acids or bases.

The "Glutamine Problem" (Mechanistic Insight): In solution, particularly under basic conditions or elevated temperatures, the


-amide nitrogen of the glutamine side chain can nucleophilically attack the 

-carbonyl ester. This releases methanol and forms a glutarimide intermediate, which often rearranges or hydrolyzes. While the Z-group reduces racemization compared to acetyl groups, it does not prevent this side-chain cyclization if the ester is activated or exposed to base for prolonged periods.

Part 3: Synthesis Protocol

Objective: Synthesis of Z-Gln-OMe from Z-Gln-OH via controlled esterification. Method: Thionyl Chloride (


) / Methanol Activation.

Rationale: Direct Fisher esterification (refluxing acid) often hydrolyzes the delicate side-chain amide of Glutamine into Glutamic acid. This protocol uses in situ generation of anhydrous HCl at low temperatures to kinetically favor methyl ester formation over side-chain hydrolysis.

Workflow Diagram:

Synthesis_Protocol Figure 2: Controlled Synthesis of Z-Gln-OMe avoiding Side-Chain Hydrolysis Start Start: Anhydrous Methanol (0.5 M) Step1 Activation: Add Thionyl Chloride (1.2 eq) Temp: -10°C to -5°C Start->Step1 Step2 Addition: Add Z-Gln-OH (1.0 eq) Slow addition to maintain low temp Step1->Step2 Generates HCl in situ Step3 Reaction: Stir at 0°C (2h) -> RT (12h) Monitor via TLC (EtOAc/Hexane) Step2->Step3 Step4 Workup: Evaporate solvent (<40°C) Redissolve in EtOAc Step3->Step4 Step5 Purification: Wash: NaHCO3 (sat), Brine Dry: MgSO4 -> Recrystallize (EtOH/Ether) Step4->Step5 End Product: Z-Gln-OMe (White Solid) Step5->End

Step-by-Step Methodology:

  • Preparation: Chill 50 mL of anhydrous methanol to -10°C in an ice-salt bath under nitrogen atmosphere.

  • Activation: Dropwise add 1.2 equivalents of Thionyl Chloride (

    
    ). Caution: Exothermic reaction releasing 
    
    
    
    and HCl gas.
  • Coupling: Add 1.0 equivalent of Z-Gln-OH (CAS 2650-64-8) in small portions. Ensure temperature does not exceed 0°C to protect the side chain.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Validation (TLC): Check completion using Ethyl Acetate/Hexane (3:1). The product will have a higher

    
     than the starting acid.
    
  • Workup: Concentrate the mixture in vacuo at <40°C. Dissolve the residue in Ethyl Acetate. Wash successively with saturated

    
     (to remove unreacted acid), water, and brine.
    
  • Crystallization: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Diethyl Ether to yield pure Z-Gln-OMe.
    

Part 4: Applications in Chemical Biology[11][12]

Transglutaminase (TGase) Substrate

Z-Gln-OMe serves as an amine acceptor (acyl donor) in TGase kinetic studies. While the dipeptide Z-Gln-Gly is the industry standard for the colorimetric hydroxamate assay, Z-Gln-OMe is utilized to study the specificity of the enzyme toward the


-carboxylate modification.

Mechanism: TGase catalyzes the acyl transfer reaction between the


-carboxamide group of the Glutamine residue (in Z-Gln-OMe) and a primary amine (or water).

TGase_Mechanism Figure 3: Transglutaminase-Mediated Acyl Transfer Mechanism Enzyme Transglutaminase (Active Site Cys-SH) Substrate Z-Gln-OMe (Acyl Donor) Enzyme->Substrate Nucleophilic Attack Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Thioester Formation Product Isopeptide Crosslink (Z-Gln(NH-R)-OMe) Intermediate->Product Ammonia NH3 (Byproduct) Intermediate->Ammonia Release Amine Primary Amine (R-NH2) Amine->Intermediate Acyl Transfer

Peptide Synthesis

Z-Gln-OMe is used to introduce glutamine at the C-terminus or as a central residue (after ester hydrolysis). The Z-group is stable to TFA (used in Boc chemistry deprotection) but is removed by catalytic hydrogenation (


) or HBr/Acetic Acid.

Part 5: Handling & Storage[10]

  • Storage: Store at -20°C. Keep container tightly sealed.

  • Desiccation: The ester is prone to hydrolysis if exposed to atmospheric moisture. Store over silica gel or

    
    .
    
  • Safety: Standard PPE required.[6] If synthesizing via

    
    , perform all steps in a chemical fume hood due to the release of corrosive gases.
    

References

  • Folk, J. E., & Cole, P. W. (1966).[6] Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry.[6] (Foundational text on Z-Gln derivatives in TGase assays). Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Reference for esterification protocols and side-chain stability).

Sources

Physical Properties of Z-L-Gln-OMe: Powder vs. Crystal

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the physical properties, solid-state characterization, and application contexts of Z-L-Gln-OMe (N-benzyloxycarbonyl-L-glutamine methyl ester).[1]

Technical Guide & Characterization Workflow [1]

Executive Summary

Z-L-Gln-OMe (N-benzyloxycarbonyl-L-glutamine methyl ester) is a critical glutamine derivative used primarily as a colorimetric substrate for transglutaminase (TGase) assays and as a protected intermediate in peptide synthesis.[1]

The physical form of Z-L-Gln-OMe—whether a fine microcrystalline powder or a highly ordered crystal —significantly impacts its handling, stability, and dissolution kinetics.[1] While the chemical identity remains constant, the solid-state properties dictate the reagent's performance in high-throughput screening (HTS) and shelf-life stability.[1] This guide analyzes these differences and provides a validated workflow for characterization.

Chemical Identity & Core Properties

Before distinguishing between solid forms, the fundamental chemical identity must be established.[1] Z-L-Gln-OMe combines a hydrophobic Z-group (benzyloxycarbonyl) and a methyl ester with the polar glutamine side chain.[1]

Table 1: Physicochemical Constants
PropertyValue / DescriptionContext
Chemical Name N-benzyloxycarbonyl-L-glutamine methyl esterSystematic nomenclature
CAS Number 2650-67-1Unique Identifier
Molecular Formula C₁₄H₁₈N₂O₅-
Molecular Weight 294.31 g/mol -
Melting Point 138–139 °C Diagnostic for crystalline purity
Optical Rotation

(c=1 in Methanol)
Solubility Soluble in DMSO, Methanol, DMF.[1][2][3][4] Sparingly soluble in water.[1]Hydrophobic Z-group limits aqueous solubility
Appearance White crystalline powder or needlesMacroscopic form

Powder vs. Crystal: Comparative Analysis

In the context of fine chemicals, "Powder" typically refers to a bulk solid consisting of microcrystalline aggregates or amorphous material, while "Crystal" implies larger, well-defined lattice structures grown under controlled conditions.[1]

Thermodynamic Stability & Melting Behavior[1]
  • Crystal Form: Exhibits a sharp melting endotherm at 138–139 °C .[1] The high lattice energy provided by hydrogen bonding (between the urethane NH and carbonyl oxygens) confers superior thermodynamic stability.[1]

  • Powder Form: If the powder is amorphous (disordered), it will lack a distinct melting point, instead showing a Glass Transition (Tg) followed by softening.[1] If it is microcrystalline , it will melt near 138°C but may show peak broadening due to small crystallite size and lattice defects.[1]

Dissolution Kinetics (Noyes-Whitney Principle)

The rate of dissolution is critical for enzymatic assays where rapid reagent preparation is required.[1]


[1]
  • Powder: High surface area (

    
    ) leads to rapid dissolution.[1] However, fine powders are prone to static charging and "clumping" upon contact with solvent, which can paradoxically slow down wetting.[1]
    
  • Crystal: Lower surface area-to-volume ratio results in slower initial dissolution but excellent flowability and wetting properties.[1]

Hygroscopicity & Stability[1]
  • Amorphous Powder: High free volume allows water vapor absorption.[1] Absorbed water acts as a plasticizer, potentially lowering the Tg and inducing spontaneous crystallization or chemical hydrolysis (ester degradation).[1]

  • Crystalline Solid: The dense packing of the crystal lattice excludes water molecules, making this form significantly more stable during long-term storage at 4°C or -20°C.[1]

Characterization Workflow

To validate the solid-state form of Z-L-Gln-OMe, a multi-modal approach is required. The following decision tree outlines the logical steps for identification.

Diagram 1: Solid-State Characterization Logic

CharacterizationWorkflow Sample Unknown Z-L-Gln-OMe Sample Microscopy 1. Polarized Light Microscopy (PLM) Sample->Microscopy Birefringence Birefringence Observed? Microscopy->Birefringence Amorphous Amorphous / Glassy Birefringence->Amorphous No (Dark) Crystalline Crystalline Material Birefringence->Crystalline Yes (Bright) DSC 2. DSC Thermal Analysis Amorphous->DSC Crystalline->DSC MeltingEvent Sharp Endotherm (138-139°C)? DSC->MeltingEvent GlassTransition Glass Transition (Tg) Observed? MeltingEvent->GlassTransition No XRD 3. Powder X-Ray Diffraction (PXRD) MeltingEvent->XRD Yes Result_Amorphous CONFIRMED: Amorphous Solid (High Solubility, Lower Stability) GlassTransition->Result_Amorphous Yes BraggPeaks Sharp Bragg Peaks? XRD->BraggPeaks Result_Crystal CONFIRMED: Stable Crystal (High Purity) BraggPeaks->Result_Crystal Yes BraggPeaks->Result_Amorphous No (Halo)

Caption: Logical workflow for distinguishing between amorphous and crystalline forms of Z-L-Gln-OMe using PLM, DSC, and PXRD.

Protocol 1: Differential Scanning Calorimetry (DSC)[1][5]
  • Preparation: Weigh 2–5 mg of Z-L-Gln-OMe into a Tzero aluminum pan.

  • Seal: Crimp with a pinhole lid (to allow moisture escape) or hermetic seal.[1]

  • Run: Equilibrate at 25°C, then ramp at 10°C/min to 160°C.

  • Analysis: Look for a sharp endothermic peak onset at ~138°C. Broadening indicates impurities or microcrystallinity.[1]

Application Context: Transglutaminase Assays

Z-L-Gln-OMe is most frequently employed as a glutamine donor substrate in the colorimetric assay of Transglutaminase (TGase).[1] The physical form directly impacts the assay's reproducibility.[1]

Mechanism

TGase catalyzes the acyl transfer reaction between the


-carboxamide group of the glutamine residue (in Z-L-Gln-OMe) and a primary amine (e.g., hydroxylamine).[1]
Diagram 2: Enzymatic Assay Pathway

TGaseAssay Substrate Z-L-Gln-OMe (Solid Substrate) Solubilization Solubilization (DMSO/Buffer) Substrate->Solubilization Dissolution Reaction Enzymatic Reaction (TGase + NH2OH) Solubilization->Reaction + Enzyme Intermediate Z-Gln-Hydroxamate Reaction->Intermediate Acyl Transfer Detection Iron(III) Complex (Red Color, 525nm) Intermediate->Detection + FeCl3/TCA

Caption: Workflow for utilizing Z-L-Gln-OMe in the colorimetric detection of Transglutaminase activity.

Critical Considerations for Researchers
  • Solvent Choice: Due to the hydrophobic Z-group, do not attempt to dissolve Z-L-Gln-OMe directly in aqueous buffer.[1] Prepare a 100 mM stock in DMSO , then dilute into the reaction buffer.

  • Storage: Store the solid at -20°C with desiccant. If using the amorphous powder form, ensure the container is warmed to room temperature before opening to prevent condensation and subsequent hydrolysis.[1]

References

  • Grossowicz, N., et al. (1950).[1] A Colorimetric Method for the Determination of Transglutaminase Activity. Journal of Biological Chemistry. (Foundational method utilizing Z-Gln-Gly/OMe derivatives).[1]

  • Noyes, A. A., & Whitney, W. R. (1897).[1] The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society.[1] (Theoretical basis for dissolution kinetics).[1]

Sources

N-alpha-Cbz-L-glutamine methyl ester melting point data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization and Synthesis of N-alpha-Cbz-L-glutamine Methyl Ester

Executive Summary & Chemical Profile

N-alpha-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) is a critical intermediate in peptide synthesis. It serves as a protected Glutamine building block where the


-amine is masked by a Carbobenzyloxy (Cbz/Z) group and the 

-carboxylic acid is protected as a methyl ester.

This derivative is strategically employed to mitigate the notorious instability of the Glutamine side chain—specifically its tendency to cyclize into pyroglutamic acid (Glp) under acidic or basic conditions. Precise characterization of Z-Gln-OMe, particularly its melting point and optical rotation, is the primary metric for ensuring enantiomeric purity and the absence of cyclized byproducts.

Chemical Identity
PropertySpecification
IUPAC Name Methyl (2S)-5-amino-5-oxo-2-[(phenylmethoxycarbonyl)amino]pentanoate
Common Name Z-Gln-OMe; N-

-Cbz-L-glutamine methyl ester
CAS Registry Number 2650-67-1 (Distinct from Z-Gln-OH: 2650-64-8)
Molecular Formula

Molecular Weight 294.31 g/mol

Physical Characterization Data

The melting point (MP) of Z-Gln-OMe is a sensitive indicator of purity. A depressed MP range often indicates the presence of the free acid (Z-Gln-OH) or the cyclized pyroglutamyl impurity.

Table 1: Consolidated Melting Point & Optical Rotation Data
Data Source TypeMelting Point (

C)
Optical Rotation

Conditions
Literature Standard [1]140 – 141

C


, Methanol, 23

C
High-Purity Commercial [2]140

C


, Methanol, 24

C
Industrial Grade [3]130 – 140

C


, Methanol
Impurity Reference (Z-Gln-OH)134 – 137

C


, Ethanol

Critical Note: The melting point of the ester (140-141°C) is distinct from the free acid (134-137°C). However, because the ranges overlap slightly, Thin Layer Chromatography (TLC) or HPLC is required to confirm the esterification is complete.

Synthesis & Purification Protocols

The synthesis of Z-Gln-OMe requires avoiding the cyclization of the glutamine side-chain amide (


) onto the activated 

-carboxyl group. The following protocol utilizes diazomethane for laboratory-scale high-purity synthesis, as it operates under neutral conditions that preserve the sensitive side chain.
Protocol A: Diazomethane Esterification (High Purity)

Principle: Direct methylation of Z-Gln-OH using diazomethane avoids the use of strong acids (like thionyl chloride/methanol) which can catalyze the formation of pyroglutamic acid.

Reagents:

  • Starting Material: N-Cbz-L-Glutamine (Z-Gln-OH)[1]

  • Reagent: Diazomethane (

    
    ) in Diethyl Ether (Freshly prepared)
    
  • Solvent: Absolute Ethanol (EtOH)

  • Quench: Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve 21.5 g (76 mmol) of Z-Gln-OH in 120 mL of absolute Ethanol. Cool the solution to 0°C in an ice bath.

  • Addition: Add the ethereal diazomethane solution dropwise to the stirred reaction mixture.

    • Visual Indicator: Continue addition until a persistent yellow color remains (indicating slight excess of

      
      ).
      
  • Reaction: Stir for 30 minutes at 0°C.

  • Quench: Destroy excess diazomethane by adding drops of glacial Acetic Acid until the solution is colorless.

  • Crystallization: The product often crystallizes spontaneously upon storage at 0°C.

  • Recrystallization (If needed): Dissolve in warm Methanol and precipitate with Diethyl Ether.

  • Yield: ~72% (16.3 g).

Protocol B: Purification via Recrystallization

If the melting point is below 138°C, recrystallization is mandatory.

  • Solvent System: Methanol / Diethyl Ether (

    
    ).
    
  • Procedure: Dissolve the crude solid in the minimum amount of warm MeOH (approx. 40°C). Filter to remove insolubles. Slowly add

    
     until turbidity appears. Cool to 4°C overnight.
    
  • Drying: Vacuum dry at room temperature. Avoid heat drying above 50°C to prevent cyclization.

Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the critical side-reaction risk (Glp formation) that researchers must monitor.

Figure 1: Synthesis and Side-Reaction Pathways

G ZGlnOH Z-Gln-OH (Starting Material) MP: 134-137°C ZGlnOMe Z-Gln-OMe (Target Product) MP: 140-141°C ZGlnOH->ZGlnOMe Esterification (0°C, Neutral pH) PyroGlu Pyroglutamyl Impurity (Cyclization Byproduct) ZGlnOH->PyroGlu Acid/Heat (Side Reaction) Diazomethane Diazomethane (CH2N2 / Et2O) Diazomethane->ZGlnOMe ZGlnOMe->PyroGlu Base/Heat

Caption: Synthesis of Z-Gln-OMe via Diazomethane (Blue path) vs. Cyclization risk to Pyroglutamyl derivatives (Red dashed path).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use this validation triad. If any single test fails, the batch is rejected.

TestAcceptance CriteriaFailure Analysis
1. Melting Point 139 – 141

C
< 138

C indicates solvent occlusion or racemization.
2. HPLC Purity > 98.0% (Area %)Peak at RRT 0.8-0.9 usually indicates Z-Gln-OH (hydrolysis).
3. Optical Rotation

to

Lower magnitude (e.g., -15

) indicates racemization (D-enantiomer presence).

References

  • Thieme Chemistry. (2023). Esterification with Diazomethane: Synthesis of Z-Gln-OMe. Science of Synthesis. Retrieved from

  • Santa Cruz Biotechnology. (2023). Z-L-glutamine methyl ester Certificate of Analysis (CAS 2650-67-1). Retrieved from

  • ChemicalBook. (2023). Z-GLN-OME (CAS 2650-67-1) Chemical Properties. Retrieved from

  • Chem-Impex International. (2023). Z-L-glutamine methyl ester Product Data. Retrieved from

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of N-Cbz-L-Glutamine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for synthesis of N-Cbz-L-glutamine methyl ester from L-glutamine Content Type: Technical Application Note & Protocol Role: Senior Application Scientist

Executive Summary

The synthesis of N-alpha-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) presents a unique chemoselective challenge compared to standard amino acid derivatives.[1] The primary failure mode in glutamine chemistry is the rapid, thermodynamically favorable cyclization of the side-chain amide to form pyroglutamic acid (pGlu) , particularly under acidic conditions or elevated temperatures.[1][2]

This Application Note details an optimized "Protection-First" protocol. By installing the Carbobenzyloxy (Cbz/Z) group before esterification, we eliminate the free N-terminal amine required for nucleophilic attack on the side chain, thereby suppressing lactamization.[1] This method ensures high enantiomeric purity (>99% ee) and prevents the formation of the difficult-to-separate pyroglutamate byproduct.[1]

Strategic Pathway Analysis

The choice of synthetic route is dictated by the instability of the glutaminyl side chain. Below is a logic flow comparing the "Standard" (flawed) route against the "Optimized" (recommended) route.

G Start L-Glutamine (H-Gln-OH) AcidEst Acidic Esterification (MeOH/SOCl2) Start->AcidEst Route A (Risky) Z_Prot Schotten-Baumann Protection (Cbz-Cl) Start->Z_Prot Route B (Recommended) H_Gln_OMe H-Gln-OMe (Unstable Intermediate) AcidEst->H_Gln_OMe pGlu Pyroglutamate (Dead-End Byproduct) H_Gln_OMe->pGlu Spontaneous Cyclization Product Target: Z-Gln-OMe H_Gln_OMe->Product Difficult Cbz-Cl Step Z_Gln_OH Z-Gln-OH (Stable Intermediate) Z_Prot->Z_Gln_OH Alkylation Base-Promoted Alkylation (MeI/HCO3-) Z_Gln_OH->Alkylation Alkylation->Product High Yield

Figure 1: Strategic Pathway Comparison.[1] Route B is prioritized to lock the N-terminus early, preventing the intramolecular cyclization that leads to pyroglutamate.[1]

Detailed Experimental Protocol

Phase 1: N-Protection (Synthesis of Z-Gln-OH)

Objective: Mask the


-amine to prevent cyclization and racemization.[1]
Mechanism:  Schotten-Baumann reaction under controlled pH.[1]

Reagents:

  • L-Glutamine (14.6 g, 100 mmol)[1]

  • Benzyl chloroformate (Cbz-Cl) (18.7 g, 110 mmol)[1][2]

  • Sodium bicarbonate (NaHCO

    
    ) (21.0 g, 250 mmol)[1]
    
  • Solvents: Water (150 mL), Dioxane (100 mL), Ethyl Acetate (EtOAc), 1N HCl.[1][2]

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve L-Glutamine and NaHCO

    
     in water (150 mL). Cool the solution to 0–5°C in an ice bath.
    
  • Addition: Dissolve Cbz-Cl in Dioxane (50 mL). Add this solution dropwise to the aqueous glutamine mixture over 45 minutes with vigorous stirring.

    • Scientist's Note: Maintain internal temperature <10°C to minimize hydrolysis of Cbz-Cl.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4 hours.

    • Process Control: Monitor pH.[1][3][4] If it drops below 8, add small aliquots of saturated NaHCO

      
       to maintain basicity (pH 8–9).[1]
      
  • Work-up:

    • Extract the reaction mixture with diethyl ether (2 x 50 mL) to remove unreacted Cbz-Cl and benzyl alcohol.[1] Discard the organic (ether) layer.[1]

    • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2.0 using 6N HCl. Caution: CO

      
       evolution will be vigorous.[1][2]
      
    • Crystallization: Z-Gln-OH will precipitate as a white solid upon acidification.[1] Stir at 0°C for 30 minutes to maximize yield.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 40°C over P

    
    O
    
    
    
    .
    • Expected Yield: 22–24 g (80–85%).

    • Checkpoint: Melting Point should be 134–138°C [1].[1][5]

Phase 2: Methyl Esterification (Synthesis of Z-Gln-OMe)

Objective: Convert the carboxylic acid to a methyl ester without disturbing the sensitive amide side chain.[1] Method: Base-promoted alkylation (mild conditions).[1][2] Avoids acid-catalyzed methanolysis which risks transesterification of the side chain.[1]

Reagents:

  • Z-Gln-OH (14.0 g, 50 mmol)[1][2]

  • Methyl Iodide (MeI) (3.4 mL, 55 mmol) [Caution: Carcinogen][1][2]

  • Potassium Bicarbonate (KHCO

    
    ) (7.5 g, 75 mmol)[1]
    
  • Solvent: DMF (Dimethylformamide), anhydrous (100 mL)[1][2]

Procedure:

  • Solvation: In a dry flask under nitrogen atmosphere, dissolve Z-Gln-OH in anhydrous DMF (100 mL).

  • Activation: Add finely powdered KHCO

    
    . The mixture will be a suspension.[1] Cool to 0°C.[1][6]
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.[1][2]

    • Scientist's Note: Use a fume hood.[1][2] MeI is volatile and toxic.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The suspension may clear as the reaction proceeds.[1]

  • Quench & Extraction:

    • Pour the reaction mixture into ice-cold water (400 mL). The product may precipitate or form an oil.[1]

    • Extract with EtOAc (3 x 100 mL).

  • Purification:

    • Wash the combined EtOAc layers with:

      • 5% NaHCO

        
         (2 x 50 mL) – removes unreacted acid.[1][2]
        
      • Water (2 x 50 mL).

      • Brine (1 x 50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Crystallization: Recrystallize the residue from EtOAc/Hexanes or Ether/Hexanes.

    • Expected Yield: 12–13 g (80–85%).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
pH during Step 1 8.0 – 9.0pH < 8 slows reaction; pH > 10 promotes hydrolysis of the Cbz-Cl reagent and potential racemization.[1]
Acidification Temp < 5°CAcidifying at room temperature increases the kinetic rate of intramolecular cyclization to pyroglutamate.[1]
Esterification Method Alkyl Halide (MeI)Avoids SOCl

/MeOH.[1][2] Thionyl chloride generates HCl, which can catalyze the conversion of the side-chain amide (-CONH

) to an ester (-COOMe).[1]
Drying Agent P

O

or Vacuum
Moisture promotes hydrolysis.[1][2] Z-Gln-OMe is relatively stable, but dry storage is critical for long-term stability.[1]

Analytical Validation (Self-Validating System)[1][2]

To confirm the identity and purity of the product, comparing the integration of the NMR signals provides a self-check.[1]


H NMR (400 MHz, DMSO-d

or CDCl

):
  • 
     7.35 (m, 5H):  Aromatic protons of the Cbz group.[1][2] Integration Reference (5H).
    
  • 
     5.10 (s, 2H):  Benzylic -CH
    
    
    
    - protons of the Cbz group.[1]
  • 
     4.15 (m, 1H): 
    
    
    
    -CH proton.[1] Must be a multiplet; if sharp singlet, suspect racemization or cleavage.[1][2]
  • 
     3.65 (s, 3H):  Methyl ester (-OCH
    
    
    
    ).[1][2] Key indicator of successful Step 2.
  • 
     2.20 (m, 2H): 
    
    
    
    -CH
    
    
    (side chain).[1][2]
  • 
     1.90 (m, 2H): 
    
    
    
    -CH
    
    
    (side chain).[1]
  • Side Chain Amide: Look for broad singlets around

    
     6.8 and 7.3 (in DMSO).[1] Absence of these peaks indicates side-chain hydrolysis or cyclization.[1]
    

Purity Check:

  • HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA).[1][2] Target purity >98%.

  • Impurity Marker: Pyroglutamic acid derivatives typically elute earlier due to loss of the hydrophobic Cbz group (if deprotected) or show distinct shifts in NMR (loss of amide protons).[1][2]

References

  • National Institutes of Health (NIH). (2001).[1][2] Industrial Production of L-glutamine and Stability Factors. Journal of Nutrition. Retrieved October 26, 2023, from [Link]

  • PubChem. (2021).[1][7] N2-Cbz-N2-methyl-L-glutamine Compound Summary. Retrieved October 26, 2023, from [Link][1]

Sources

Application Notes & Protocols: Mastering Peptide Couplings with N-Cbz-L-glutamine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Glutamine Coupling

In the intricate process of peptide synthesis, the incorporation of each amino acid presents a unique set of challenges and opportunities. N-Cbz-L-glutamine methyl ester is a frequently utilized building block, valued for the stability imparted by the benzyloxycarbonyl (Cbz) protecting group and the synthetic versatility offered by the C-terminal methyl ester.[1] However, the glutamine residue itself, with its polar carboxamide side chain, introduces specific complexities that demand a carefully considered coupling strategy.

This guide moves beyond mere procedural recitation. It is designed to provide researchers, chemists, and drug development professionals with a deep, mechanistic understanding of the factors governing successful peptide bond formation with this substrate. We will explore the causality behind reagent selection, dissect potential side reactions, and present robust, field-proven protocols that ensure high yield, purity, and chiral integrity in the final peptide product.

Chapter 1: Deconstructing the Starting Material: N-Cbz-L-glutamine Methyl Ester

A foundational understanding of the starting material is critical for designing a successful coupling strategy. Each functional group plays a distinct role.

  • The N-α-Cbz (Z) Group: The benzyloxycarbonyl group is a classic urethane-type protecting group that effectively suppresses the nucleophilicity of the alpha-amino group, preventing self-polymerization and other undesired reactions.[2] Its robustness to mildly acidic and basic conditions allows for orthogonal strategies with other protecting groups like Boc and Fmoc.[2] The Cbz group is typically removed under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂ with Pd/C).[3]

  • The C-α-Methyl Ester: The methyl ester protects the C-terminal carboxylic acid, preventing its participation in the coupling reaction. It is typically removed post-coupling via saponification (base-mediated hydrolysis).

  • The Glutamine Side Chain: The primary amide (-CONH₂) of the glutamine side chain is the primary source of potential complications. Under harsh activation conditions, particularly with carbodiimides, it is susceptible to dehydration, forming a nitrile byproduct.[4][5] Furthermore, if the N-Cbz group is removed to expose a free N-terminal glutamine, it can undergo base-catalyzed intramolecular cyclization to form a pyroglutamate residue, an irreversible chain termination event.[6]

Chapter 2: The Heart of the Matter: Activating the Carboxyl Group

Peptide bond formation is a condensation reaction that is kinetically slow and requires the "activation" of the carboxyl group of one amino acid to make it sufficiently electrophilic for attack by the amino group of another.[4] This is achieved using a coupling reagent. The choice of this reagent is the most critical decision in the entire process.

// Nodes Carboxyl [label="R-COOH\n(Carboxylic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; CouplingReagent [label="Coupling\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedIntermediate [label="Activated Intermediate\n(e.g., O-Acylisourea, Active Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂\n(Amine Component)", fillcolor="#FFFFFF", fontcolor="#202124"]; Peptide [label="R-CO-NH-R'\n(Peptide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(e.g., DCU, HOBt)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Carboxyl -> ActivatedIntermediate [label="+", color="#4285F4"]; CouplingReagent -> ActivatedIntermediate [color="#4285F4"]; ActivatedIntermediate -> Peptide [label="+", color="#4285F4"]; Amine -> Peptide [color="#4285F4"]; ActivatedIntermediate -> Byproducts [style=dashed, color="#5F6368"];

// Invisible nodes for alignment {rank=same; Carboxyl; CouplingReagent;} {rank=same; Amine;} {rank=same; Peptide; Byproducts;} } dot Caption: General mechanism of peptide bond formation.

Chapter 3: A Comparative Guide to Coupling Reagents

The two most common classes of coupling reagents used for this purpose are carbodiimides and onium (aminium/uronium) salts. The choice between them depends on the steric hindrance of the amino acids, the desired reaction speed, and the sensitivity of the substrates to side reactions.

Method A: The Carbodiimide Approach (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[4][9]

To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester. This new intermediate is more stable, less susceptible to racemization, and reacts efficiently with the amine component to form the desired peptide bond.[4][8]

Method B: The Onium Salt Approach (HATU)

Onium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling reagents prized for their rapid kinetics and low rates of racemization.[10][11] HATU's efficacy stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety incorporated into its structure.[12] Upon reaction with a carboxylate (formed in the presence of a non-nucleophilic base like DIPEA), HATU generates a highly reactive OAt-active ester.[12] The nitrogen atom at the 7-position of the azabenzotriazole ring accelerates the coupling reaction, making HATU superior to its HOBt-based counterpart, HBTU, especially for sterically hindered couplings.[12]

FeatureEDC / HOBtHATU / DIPEA
Mechanism Forms O-acylisourea, then HOBt-ester.[8]Forms highly reactive OAt-ester directly.[12]
Activation Speed ModerateVery Fast.[10]
Racemization Risk Low with HOBt, but higher than HATU.[13]Very Low, suppressed by HOAt moiety.[11]
Side Reactions Higher risk of nitrile formation from Gln side chain.[4][5]Lower risk of side reactions due to speed.[11]
Cost LowerHigher
Ideal Use Case Routine couplings, cost-sensitive syntheses.[7]Difficult or sterically hindered couplings, acid-sensitive substrates.[10]

Chapter 4: Navigating Pitfalls: Side Reactions & Mitigation

Successful synthesis requires anticipating and preventing common side reactions associated with glutamine.

// Nodes Start [label="Start: Couple to\nN-Cbz-Gln-OMe", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; StericHindrance [label="Is the amine component\nsterically hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CostConstraint [label="Is cost a primary\nconstraint?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HATU_Method [label="Use HATU / DIPEA\n(Protocol 2)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; EDC_Method [label="Use EDC / HOBt\n(Protocol 1)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderHATU [label="Consider HATU for\nhigher yield/purity", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> StericHindrance; StericHindrance -> HATU_Method [label="Yes", color="#202124"]; StericHindrance -> CostConstraint [label="No", color="#202124"]; CostConstraint -> EDC_Method [label="Yes", color="#202124"]; CostConstraint -> ConsiderHATU [label="No", color="#202124"]; ConsiderHATU -> HATU_Method [style=dashed, color="#202124"]; } dot Caption: Decision tree for selecting a coupling method.

Side ReactionDescription & CausePrevention & Mitigation Strategy
Nitrile Formation Dehydration of the glutamine side-chain amide, primarily caused by excess carbodiimide reagent (e.g., EDC).[5]Use a stoichiometric amount of the coupling reagent. Onium salt reagents like HATU are less prone to causing this side reaction.[13] If using EDC, ensure HOBt is present to quickly trap the active intermediate.
Pyroglutamate Formation Intramolecular cyclization of an N-terminal glutamine residue, catalyzed by base. This is not a risk for the initial coupling of N-Cbz-Gln-OMe but becomes critical if the Cbz group is removed for subsequent chain elongation.When deprotecting the N-terminus of a glutamine residue, use mild basic conditions and minimize reaction time. Adding HOBt to deprotection solutions can suppress this side reaction.[6]
N-Acylurea Formation An intramolecular rearrangement of the O-acylisourea intermediate formed during carbodiimide activation. The resulting N-acylurea is stable and unreactive, terminating the peptide chain.[4]Use of an additive like HOBt is essential, as it rapidly converts the O-acylisourea to a more stable active ester, outcompeting the rearrangement.[4] Perform the reaction at 0 °C to slow the rate of rearrangement.
Racemization Loss of stereochemical integrity at the α-carbon, often via an oxazolone intermediate, especially during fragment coupling or with strong bases.[14]Use urethane-protected amino acids (like Cbz).[4] Employ additives like HOBt or, preferably, HOAt (inherent in HATU) which are known racemization suppressants.[13][14] Use hindered, non-nucleophilic bases like DIPEA instead of TEA.

Chapter 5: In the Lab: Detailed Experimental Protocols

General Considerations:

  • All reactions should be performed in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents should be of high purity and handled according to safety data sheets.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes the coupling of N-Cbz-L-glutamine methyl ester with a generic amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl).

Materials:

  • N-Cbz-L-glutamine methyl ester (1.0 equiv)

  • Amino acid ester hydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1N HCl, saturated NaHCO₃, brine)

Procedure:

  • Reagent Dissolution: To a round-bottom flask under an inert atmosphere, add N-Cbz-L-glutamine methyl ester (1.0 equiv), the amino acid ester hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to neutralize the hydrochloride salt and create the necessary basic conditions. Stir for 5-10 minutes.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol details a more rapid and often higher-yielding coupling using HATU.

Materials:

  • N-Cbz-L-glutamine methyl ester (1.0 equiv)

  • Amino acid ester hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • Pre-activation: To a round-bottom flask under an inert atmosphere, add N-Cbz-L-glutamine methyl ester (1.0 equiv) and HATU (1.1 equiv). Dissolve in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base for Activation: Add DIPEA (2.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation to form the OAt-active ester.[12]

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equiv) in a minimal amount of anhydrous DMF and add DIPEA (1.0 equiv) to liberate the free amine.

  • Coupling: Add the free amine solution from step 4 to the pre-activated mixture from step 3.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.[10]

  • Work-up & Purification: Follow steps 7-9 from Protocol 1. The workup procedure is identical.

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem. [URL: https://www.benchchem.
  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Benchchem. [URL: https://www.benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [URL: https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-13n]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-11n]
  • Technical Support Information Bulletin 2105 - HATU. Aapptec. [URL: https://www.aapptec.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. [URL: https://www.benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [URL: http://globalresearchonline.net/journalcontents/v8-1/021.pdf]
  • Optimizing Peptide Coupling: Key Techniques. Anaspec. [URL: https://www.anaspec.com/company/blog/detail/optimizing-peptide-coupling-key-techniques/126]
  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [URL: https://www.aapptec.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/a-technical-guide-to-the-cbz-protecting-group]
  • Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2005/ob/b506153g]
  • Side reactions in peptide synthesis: An overview. Saurabh Khadse. [URL: https://www.researchgate.net/publication/325497434_Side_reactions_in_peptide_synthesis_An_overview]
  • Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-7n]
  • Peptide Coupling Reagents Guide. Millipore Sigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/coupling-reagents]
  • Process for the synthesis of peptides. Google Patents. [URL: https://patents.google.
  • instructions - edc. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011193_EDC_UG.pdf]
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. [URL: https://www.highfine.com/blogs/protective-group/amino-protecting-group-benzyloxycarbonyl-cbz]
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [URL: https://pubs.acs.org/doi/pdf/10.1021/cr100048w]
  • PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p034]
  • Peptide Manufacturing: Step-By-Step Guide. Bachem. [URL: https://www.bachem.com/knowledge-center/technical-guides/peptide-manufacturing-step-by-step-guide/]
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo050338q]
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. [URL: https://www.benchchem.com/application-notes/the-genesis-of-controlled-peptide-synthesis-a-technical-guide-to-the-cbz-protecting-group]
  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904712/]

Sources

Application Notes and Protocols for the Deprotection of Z-Gln-OMe via Lithium Hydroxide Saponification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of C-Terminal Deprotection in Peptide Synthesis

In the intricate field of peptide synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired peptide sequence with high fidelity. The C-terminal carboxyl group is commonly protected as an ester, often a methyl ester, to prevent its participation in subsequent coupling reactions. The selective and clean removal of this protecting group is a critical step, regenerating the carboxylate for further elongation of the peptide chain or for the synthesis of C-terminally modified peptides.

This application note provides a comprehensive guide to the removal of the methyl ester from N-α-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) using lithium hydroxide (LiOH). We will delve into the mechanistic underpinnings of this saponification reaction, present a detailed, field-proven protocol, and discuss critical parameters and potential side reactions, with a particular focus on the glutamine residue.

The Scientific Rationale: Why Lithium Hydroxide is the Reagent of Choice

The hydrolysis of esters under basic conditions, known as saponification, is a well-established transformation in organic chemistry.[1] While various bases can effect this change, lithium hydroxide has emerged as a superior reagent in the context of peptide chemistry for several key reasons:

  • Minimization of Racemization: The α-carbon of an amino acid is stereogenic, and its configuration is crucial for the biological activity of the resulting peptide. Stronger bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can increase the risk of racemization at this center. Lithium hydroxide is a milder base, which significantly reduces the likelihood of epimerization, thereby preserving the stereochemical integrity of the amino acid.

  • Favorable Solvation Properties: Lithium cations (Li⁺) have been shown to accelerate the hydrolysis of esters, particularly in mixed aqueous-organic solvent systems like water/tetrahydrofuran (THF).[2][3] This is attributed to the coordination of the lithium ion with the carbonyl oxygen of the ester, which enhances its electrophilicity and facilitates the nucleophilic attack by the hydroxide ion.

  • High Yields and Clean Reactions: The use of LiOH generally leads to high yields and cleaner reaction profiles with fewer byproducts compared to other alkali metal hydroxides.

Reaction Mechanism: A Stepwise Look at Saponification

The saponification of Z-Gln-OMe with lithium hydroxide proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The hydroxide ion (⁻OH) from LiOH acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This results in the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as a leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding the lithium carboxylate salt of Z-Gln-OH and methanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

  • Protonation (Work-up): In a subsequent work-up step, the reaction mixture is acidified. This protonates the carboxylate salt, yielding the final product, Z-Gln-OH, which can then be isolated.

Saponification_Mechanism Z_Gln_OMe Z-Gln-OMe Tetrahedral_Intermediate Tetrahedral Intermediate Z_Gln_OMe->Tetrahedral_Intermediate 1. Nucleophilic Attack by ⁻OH LiOH LiOH LiOH->Tetrahedral_Intermediate Z_Gln_O_Li Z-Gln-O⁻ Li⁺ Tetrahedral_Intermediate->Z_Gln_O_Li 2. Elimination of ⁻OCH₃ Methanol CH₃OH Tetrahedral_Intermediate->Methanol 3. Protonation of ⁻OCH₃ Z_Gln_OH Z-Gln-OH Z_Gln_O_Li->Z_Gln_OH 4. Acidic Work-up (H⁺)

Figure 1: Mechanism of LiOH-mediated saponification of Z-Gln-OMe.

Critical Considerations and Potential Side Reactions

While the saponification of Z-Gln-OMe with LiOH is generally a robust reaction, careful control of the experimental conditions is necessary to avoid potential side reactions.

  • Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of hydrolysis but may also promote side reactions, including racemization and degradation of the starting material or product.

  • Reaction Time: The progress of the reaction should be carefully monitored. Prolonged reaction times, even at room temperature, can lead to the formation of byproducts.

  • Stoichiometry of LiOH: An excess of lithium hydroxide is used to ensure complete hydrolysis of the ester. However, a very large excess should be avoided as it can increase the basicity of the solution and potentially lead to side reactions.

  • Side Chain Integrity: The amide group in the side chain of glutamine is generally stable under the mild conditions of LiOH saponification. However, under harsh basic conditions or with prolonged reaction times, there is a theoretical risk of hydrolysis of the side-chain amide to a carboxylate, forming Z-Glu-OH. Another potential side reaction for glutamic acid derivatives is the formation of a pyroglutamic acid derivative through intramolecular cyclization.[4] While the N-terminal Z-protection significantly reduces the likelihood of this, it is a possibility to be aware of, especially if any deprotection of the Z-group occurs.

Experimental Protocol

This protocol provides a detailed procedure for the saponification of Z-Gln-OMe to Z-Gln-OH.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Z-Gln-OMePeptide SynthesisMajor Supplier
Lithium hydroxide monohydrateACS ReagentMajor Supplier
Tetrahydrofuran (THF)HPLC GradeMajor Supplier
Deionized WaterType IIn-house
Hydrochloric acid (HCl), 1NVolumetric StandardMajor Supplier
Ethyl acetate (EtOAc)ACS ReagentMajor Supplier
Brine (saturated NaCl soln)N/AIn-house
Anhydrous magnesium sulfateACS ReagentMajor Supplier
Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Z-Gln-OMe (1 equivalent) in a mixture of tetrahydrofuran (THF) and deionized water (a common ratio is 3:1 to 4:1 v/v). The volume should be sufficient to fully dissolve the starting material.

  • Addition of Lithium Hydroxide: To the stirred solution, add lithium hydroxide monohydrate (2-3 equivalents) portion-wise. Ensure the LiOH dissolves completely.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours). For HPLC monitoring, a C18 reverse-phase column is suitable, with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The disappearance of the Z-Gln-OMe peak and the appearance of the more polar Z-Gln-OH peak will indicate reaction completion.

  • Quenching and Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly add 1N hydrochloric acid (HCl) to the stirred solution to adjust the pH to approximately 2-3. This will protonate the carboxylate and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Z-Gln-OH.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Experimental_Workflow Start Start: Z-Gln-OMe Dissolution 1. Dissolve in THF/H₂O Start->Dissolution Addition 2. Add LiOH·H₂O Dissolution->Addition Monitoring 3. Stir at RT & Monitor (HPLC/TLC) Addition->Monitoring Quench 4. Quench & Acidify with 1N HCl Monitoring->Quench Extraction 5. Extract with Ethyl Acetate Quench->Extraction Wash 6. Wash with H₂O & Brine Extraction->Wash Dry 7. Dry & Concentrate Wash->Dry Product End: Z-Gln-OH (Crude) Dry->Product Purification 8. Recrystallize (Optional) Product->Purification

Figure 2: Experimental workflow for the saponification of Z-Gln-OMe.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stoichiometry
Z-Gln-OMe1.0 equivalentStarting material
LiOH·H₂O2.0 - 3.0 equivalentsEnsures complete hydrolysis and drives the reaction to completion.
Reaction Conditions
Solvent SystemTHF / H₂O (3:1 to 4:1)Solubilizes both the organic substrate and the inorganic base.[2]
TemperatureRoom Temperature (20-25°C)Balances reaction rate with minimizing side reactions.
Reaction Time2 - 6 hoursTypical duration; should be optimized based on reaction monitoring.
Work-up
pH after Acidification2 - 3Ensures complete protonation of the carboxylate for efficient extraction.
Expected Yield >90%This is a high-yielding reaction under optimized conditions.

Characterization of the Final Product (Z-Gln-OH)

The identity and purity of the synthesized Z-Gln-OH should be confirmed by appropriate analytical techniques:

  • HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of Z-Gln-OH.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of the methyl ester signal.

Conclusion

The saponification of Z-Gln-OMe using lithium hydroxide in a THF/water solvent system is a highly efficient and reliable method for the deprotection of the C-terminal methyl ester. This protocol, grounded in established chemical principles, provides a clear and reproducible pathway for obtaining Z-Gln-OH in high yield and purity, while minimizing the risk of racemization. Careful monitoring of the reaction and control of the experimental parameters are key to achieving optimal results. This method is a valuable tool for researchers and professionals in the field of peptide synthesis and drug development.

References

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • Hoye, T. R. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
  • Khan, F. A., & Jordis, U. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
  • Tanaka, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]

  • ResearchGate. (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • Skok, J., et al. (2024, September 27).
  • Zhang, Z., et al. (2022, December 16).
  • CN102993271A - Preparation method of glycyl-L-glutamine - Google P
  • LOUIS. (2021, April 7).
  • ResearchGate. (n.d.). Electrolysis of LiOH for hydrogen supply.
  • Organic Syntheses Procedure. (n.d.). linoleic acid.
  • US3105852A - Process for the preparation of l-(+)
  • Organic Syntheses Procedure. (n.d.).
  • Hassan, S. W. M., et al. (2025, October 21). Purification and biochemical characterization of l-glutaminase from Aspergillus oryzae with potential biotechnological applications in synthesis of l-theanine and as antitumor agent. PMC.
  • sciensano.be. (2022, August 10). Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in vario.
  • ResearchGate. (2025, August 7).
  • Wietelmann, U. (n.d.).
  • MDPI. (2023, February 14).
  • Analytical and Bioanalytical Chemistry Research. (2021, May 12). Regular Article.
  • PMC. (2025, September 21).

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of N-benzyloxycarbonyl-L-glutamine Methyl Ester (Z-Gln-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Protected Amino Acids in Modern Synthesis

N-benzyloxycarbonyl-L-glutamine methyl ester, commonly abbreviated as Z-Gln-OMe, is a pivotal intermediate in the fields of peptide chemistry, pharmaceutical development, and complex organic synthesis.[1][2] As a derivative of the naturally occurring amino acid L-glutamine, its strategic importance lies in the orthogonal protection of its functional groups. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group, while the methyl ester safeguards the α-carboxyl group.[] This dual protection allows for selective chemical manipulation of the side-chain amide, making it an indispensable building block for the synthesis of peptides and peptidomimetics.[2][]

The benzyloxycarbonyl protecting group is particularly advantageous for large-scale synthesis due to its stability under a range of conditions and its clean removal via catalytic hydrogenolysis.[4] The methyl ester, in turn, can be readily hydrolyzed under basic conditions when required. This application note provides a detailed, scalable, and validated two-stage protocol for the synthesis of Z-Gln-OMe, starting from commercially available L-glutamine. The methodology is designed for high yield and purity, addressing the critical need for quality control in research and drug development.[]

Synthesis Overview: A Two-Stage Strategic Approach

The synthesis of Z-Gln-OMe is logically executed in two primary stages. This approach ensures high conversion and simplifies purification at each step, which is crucial for scalability.

  • Stage 1: N-terminal Protection. L-glutamine is reacted with benzyl chloroformate under controlled alkaline conditions (a Schotten-Baumann reaction) to yield N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH).

  • Stage 2: Carboxyl Esterification. The resulting Z-Gln-OH is then esterified using methanol in the presence of a suitable catalyst to produce the final product, N-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe).

This sequential protection strategy prevents unwanted side reactions, such as polymerization, and ensures the desired product is obtained with high regioselectivity.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Esterification A L-Glutamine B Dissolve in aq. NaOH Cool to 0-5 °C A->B C Add Benzyl Chloroformate (Z-Cl) Maintain pH 8-10 B->C D Reaction Stirring (2-4 hours) C->D E Work-up: 1. Ether Wash 2. Acidify with HCl (pH ~2) D->E F Isolate & Recrystallize E->F G Z-Gln-OH F->G H Z-Gln-OH I Suspend in Methanol Cool to 0 °C H->I J Add Trimethylchlorosilane (TMSCl) I->J K Reaction Stirring (Warm to RT, 12-18h) J->K L Work-up: Evaporate Solvent K->L M Purification: Recrystallize (EtOAc/Hexane) L->M N Z-Gln-OMe M->N

Sources

Troubleshooting & Optimization

Troubleshooting low yield in N-Cbz-L-glutamine methyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Cbz-L-glutamine methyl ester (Cbz-Gln-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.

Troubleshooting Guide: Addressing Low Yield

Low yield is one of the most common issues encountered in the synthesis of Cbz-Gln-OMe. The following section is structured in a question-and-answer format to directly address specific problems you might be facing in the lab.

Question 1: My reaction is incomplete, as indicated by a significant amount of starting material (N-Cbz-L-glutamine) remaining on the TLC plate. What are the likely causes and how can I resolve this?

Answer:

An incomplete reaction is a primary contributor to low yields. The root cause often lies in suboptimal reaction conditions or reagent stoichiometry. Let's break down the potential issues based on the synthetic method employed.

A) For Thionyl Chloride (SOCl₂)/Methanol Method:

  • Causality: This method relies on the in-situ generation of HCl gas, which catalyzes the Fischer esterification, or the formation of a highly reactive acid chloride intermediate.[1][2] Insufficient SOCl₂ or premature quenching of the reaction can lead to incomplete conversion. The reaction is also highly sensitive to moisture, as water will consume the SOCl₂.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous methanol. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize SOCl₂ Stoichiometry: A common protocol involves adding SOCl₂ dropwise to chilled methanol, followed by the addition of the amino acid. Ensure at least 1.1 to 1.5 equivalents of SOCl₂ are used.

    • Reaction Time and Temperature: While the initial addition is often done at 0°C, the reaction typically needs to be warmed to room temperature or even refluxed to go to completion. Monitor the reaction progress by TLC until the starting material spot disappears.

    • Order of Addition: Adding SOCl₂ dropwise to the methanol before adding the N-Cbz-L-glutamine is crucial. This pre-forms the reactive species and minimizes potential side reactions with the starting material.[3]

B) For DCC/DMAP (Steglich Esterification) Method:

  • Causality: This method uses N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[4][5] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to accelerate the reaction.[6] Incomplete reactions can result from poor quality reagents, insufficient activation, or steric hindrance.

  • Troubleshooting Steps:

    • Reagent Quality: Use fresh, high-purity DCC and DMAP. DCC can degrade upon storage.

    • Stoichiometry: Use a slight excess of DCC (1.1-1.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

    • Solvent: A dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential.

    • Temperature: The reaction is typically run at 0°C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (12-24 hours) can improve the yield.

Question 2: My TLC plate shows multiple new spots in addition to the product and starting material. What are these side products and how can I avoid them?

Answer:

The formation of side products is a significant challenge, particularly with a multifunctional starting material like N-Cbz-L-glutamine. The most likely culprits are related to the glutamine side chain and the protecting group.

A) Side Chain-Related Side Products:

  • Hydrolysis of the Side-Chain Amide: Under harsh acidic or basic conditions, the amide on the glutamine side chain can hydrolyze to a carboxylic acid, forming N-Cbz-L-glutamic acid methyl ester.[7][8] This is a major concern with methods that generate strong acids, like the SOCl₂/methanol route if not properly controlled.

    • Prevention:

      • Use milder esterification methods like the Steglich esterification (DCC/DMAP).[5]

      • In the SOCl₂/methanol method, maintain low temperatures during reagent addition and avoid prolonged heating.

  • Dehydration of the Side-Chain Amide to a Nitrile: Carbodiimide reagents like DCC are known dehydrating agents and can convert the primary amide of the glutamine side chain into a nitrile.[9]

    • Prevention:

      • Maintain the reaction temperature at 0°C.

      • Consider using alternative coupling agents that are less prone to this side reaction, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole).

B) Protecting Group-Related Side Products:

  • Cbz Group Instability: The benzyloxycarbonyl (Cbz) group is generally stable to the conditions of Steglich esterification and carefully controlled SOCl₂/methanol reactions.[1] However, it is sensitive to harsh acidic conditions and can be cleaved.

    • Prevention:

      • Avoid excessively high temperatures or prolonged reaction times, especially when using strong acids.

The diagram below illustrates the main reaction and potential side reactions.

SM N-Cbz-L-glutamine Product N-Cbz-L-glutamine methyl ester SM->Product Esterification (SOCl₂/MeOH or DCC/DMAP) SP1 N-Cbz-L-glutamic acid methyl ester (Hydrolysis) SM->SP1 Harsh Acid/Base Conditions SP2 N-Cbz-L-glutamine-nitrile methyl ester (Dehydration) SM->SP2 DCC (Dehydration)

Caption: Main reaction pathway and common side reactions.

Question 3: I obtained a good conversion according to TLC, but my final yield after purification is very low. Where could my product be lost?

Answer:

Product loss during workup and purification is a common issue, especially when dealing with the byproducts of the reaction.

A) For DCC/DMAP (Steglich Esterification) Method:

  • Causality: The primary byproduct of a DCC-mediated coupling is dicyclohexylurea (DCU). DCU has limited solubility in many common organic solvents, which can make its removal challenging.[10] It can co-precipitate with the product or require extensive purification steps, leading to product loss.

  • Troubleshooting the Workup:

    • Initial Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize the precipitation of DCU, then filter it off.

    • Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove the basic DMAP catalyst.

    • Bicarbonate Wash: Follow with a wash using saturated sodium bicarbonate solution to remove any unreacted starting material.

    • Purification: If DCU is still present, column chromatography is often necessary. A gradient elution from hexane/ethyl acetate is typically effective. Alternatively, precipitating the product from a solvent in which DCU is more soluble can be attempted.

B) General Purification Issues:

  • Product Solubility: N-Cbz-L-glutamine methyl ester has moderate polarity. It may have some solubility in the aqueous layers during workup, especially if emulsions form. Ensure complete phase separation and consider back-extracting the aqueous layers with the organic solvent.

  • Column Chromatography: If using column chromatography, ensure the correct mobile phase polarity is used to achieve good separation between the product and any impurities. Running a gradient elution can be beneficial.

The following flowchart outlines a logical approach to troubleshooting low yield.

Start Low Yield Observed CheckTLC Analyze TLC of crude reaction mixture Start->CheckTLC Incomplete Incomplete Reaction: Significant starting material CheckTLC->Incomplete Yes SideProducts Multiple Spots: Side products formed CheckTLC->SideProducts Yes GoodConversion Good Conversion: Clean reaction CheckTLC->GoodConversion No, looks clean TroubleshootReaction Troubleshoot Reaction Conditions: - Anhydrous conditions - Reagent stoichiometry - Temperature/Time Incomplete->TroubleshootReaction TroubleshootSideRxns Identify & Mitigate Side Reactions: - Milder conditions (hydrolysis) - Alternative reagents (dehydration) SideProducts->TroubleshootSideRxns TroubleshootWorkup Troubleshoot Workup/Purification: - DCU removal strategy - Check phase extractions - Optimize chromatography GoodConversion->TroubleshootWorkup

Caption: A logical workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction? A1: Thin-layer chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between the starting material (N-Cbz-L-glutamine, which is quite polar) and the product (N-Cbz-L-glutamine methyl ester, which is less polar). A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) or chloroform and methanol (e.g., 9:1) is a good starting point.[6] The spots can be visualized under UV light (due to the Cbz group) and by staining with ninhydrin (if any deprotection occurs) or a potassium permanganate stain.

Q2: Can I use EDC instead of DCC? A2: Yes, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is an excellent alternative to DCC.[9] The urea byproduct formed from EDC is water-soluble, which significantly simplifies the workup as it can be removed with aqueous washes, potentially avoiding the need for column chromatography.

Q3: How stable is the final product, N-Cbz-L-glutamine methyl ester? A3: The product is reasonably stable under neutral conditions. However, like many esters, it can be hydrolyzed back to the carboxylic acid under strongly acidic or basic conditions.[7] For long-term storage, it is best to keep it in a cool, dry place.

Q4: Is it possible to esterify N-Cbz-L-glutamine without protecting the side-chain amide? A4: Yes, it is standard practice to perform the esterification without protecting the side-chain amide. However, as detailed in the troubleshooting section, this requires careful selection of reaction conditions to avoid side reactions like hydrolysis or dehydration.

Experimental Protocols

Protocol 1: Synthesis using SOCl₂ in Methanol
  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous methanol (approx. 0.2 M relative to the starting material).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the methanol via the dropping funnel over 15-20 minutes.

  • Starting Material Addition: Once the SOCl₂ addition is complete, add N-Cbz-L-glutamine (1.0 equivalent) portion-wise to the stirred solution, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the progress by TLC.

  • Workup:

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Synthesis using DCC/DMAP (Steglich Esterification)
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Cbz-L-glutamine (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add methanol (1.5 equivalents) and DMAP (0.1 equivalents).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight (16-24 hours). Monitor the progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0°C and filter off the precipitated dicyclohexylurea (DCU). Wash the filter cake with cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to remove any remaining DCU and other impurities.

Quantitative Data Summary
MethodReagentEquivalentsTypical SolventTemperature
SOCl₂/Methanol N-Cbz-L-glutamine1.0Methanol0°C to RT
Thionyl Chloride1.1 - 1.5
DCC/DMAP N-Cbz-L-glutamine1.0DCM or THF0°C to RT
Methanol1.2 - 2.0
DCC1.1 - 1.2
DMAP0.1 - 0.2

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Amazon AWS. Native Chemical Ligation at Glutamine. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • PubMed Central (PMC). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PubMed Central (PMC). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • LibreTexts. 7.6 Hydrolysis of Amides. [Link]

  • PubMed. A simple convenient synthesis of L-[4-13C]glutamine. [Link]

  • organic-chemistry.org. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • LOUIS. Organic Synthesis and Characterization of Poly(L-glutamine). [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester.
  • Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. [Link]

  • RSC Publishing. Amide–imide tautomerization in the glutamine side chain in enzymatic and photochemical reactions in proteins. [Link]

  • PubChem. N2-Cbz-N2-methyl-L-glutamine. [Link]

  • Fisher Scientific. N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, 98%. [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • umass.edu. Hydrolysis of an Ester. [Link]

  • Hopax. The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. [Link]

  • ResearchGate. TLC methyl ester synthesis TLC test used eluent n-hexane−diethyl.... [Link]

  • OIV. Detection of biogenic amines by TLC. [Link]

  • Google Patents.
  • DSpace@MIT. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. [Link]

Sources

Technical Support Center: Stability & Handling of N-Cbz-L-Glutamine Methyl Ester

[1]

Executive Summary: The Stability Paradox

N-Cbz-L-glutamine methyl ester is a critical intermediate in peptide synthesis, designed to protect both the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


methyl esterglutamine side chainsaponificationglutarimide formation

This guide provides the mechanistic insights and protocols necessary to maintain the integrity of this compound in aqueous environments.

Degradation Pathways & Mechanisms

Module A: The Hydrolysis Hazard (Saponification)

In aqueous solutions, particularly at pH > 8.0, the methyl ester is susceptible to base-catalyzed hydrolysis. This converts the ester back to the free carboxylic acid.

  • Mechanism: Hydroxide ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) attacks the ester carbonyl.
    
  • Result: Formation of N-Cbz-L-Glutamine (Free Acid) + Methanol.[1]

  • Mass Shift: Loss of 14 Da (Methyl group replaced by Hydrogen).

Module B: The Cyclization Conundrum (Glutarimide Formation)

Unlike free Glutamine, which cyclizes to Pyroglutamate (5-membered ring) via its free N-terminus, Cbz-Gln-OMe cannot form Pyroglutamate directly because the N-terminus is capped.[1]

Instead, it faces a more insidious risk: Glutarimide Formation . The nitrogen of the side-chain amide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

  • Mechanism: Intramolecular nucleophilic attack.

  • Result: Formation of a six-membered piperidine-2,6-dione ring (Glutarimide).[1]

  • Conditions: Accelerated by basic pH and phosphate buffers.

  • Mass Shift: Loss of 32 Da (Loss of Methanol).

Visualization: Degradation Logic

The following diagram illustrates the competing degradation pathways.

DegradationPathwaysStartN-Cbz-Gln-OMe(Intact Compound)HydrolysisN-Cbz-Glutamine(Free Acid)Start->HydrolysisPath A: Saponification(pH > 8, OH- attack)GlutarimideCyclic Glutarimide(Piperidine-2,6-dione)Start->GlutarimidePath B: Cyclization(Side chain attack on Ester)GluDerivsIsoglutamine / Glutamate(Secondary Hydrolysis)Glutarimide->GluDerivsRing Opening(Slow)

Figure 1: Competing degradation pathways for N-Cbz-L-glutamine methyl ester.[1] Path A dominates in strong base; Path B is a risk in mild buffers.

Solubility & Handling Guide

The Cbz group is highly hydrophobic. Users frequently encounter precipitation when attempting to dissolve this compound directly in aqueous buffers.

Quantitative Solubility Profile
Solvent SystemSolubility StatusRecommendation
Pure Water InsolubleDo Not Use. Compound will aggregate/precipitate.[1]
PBS (pH 7.4) Very Low (< 0.1 mg/mL)Requires organic co-solvent.
DMSO High (> 50 mg/mL)Recommended for stock solutions.
Methanol/Ethanol Moderate to HighGood for synthesis; watch for transesterification in Ethanol.
Acetonitrile HighSuitable for HPLC preparation.
Recommended Solubilization Protocol
  • Weigh the target amount of N-Cbz-Gln-OMe.[1]

  • Dissolve completely in 100% DMSO to create a 100x Stock Solution (e.g., 100 mM).

  • Vortex until the solution is perfectly clear.

  • Dilute dropwise into the aqueous buffer while stirring rapidly.

    • Limit: Keep final DMSO concentration < 2% (v/v) for biological assays to avoid solvent effects.

    • Warning: If the solution turns cloudy immediately, the concentration exceeds the aqueous solubility limit.

Troubleshooting & FAQs

Q1: I see a peak splitting in my HPLC chromatogram after 24 hours. What is it?

Diagnosis: This is likely Glutarimide formation or Hydrolysis .

  • Check the Mass:

    • If the new peak is -32 Da (approx) compared to the parent: It is the Glutarimide (cyclization).

    • If the new peak is -14 Da (approx): It is the Free Acid (hydrolysis).[1]

  • Root Cause: Your buffer pH is likely too high (> 7.5) or the temperature is elevated.[2]

  • Fix: Lower pH to 6.0–6.5 and store at 4°C.

Q2: Can I store the aqueous solution at -20°C?

Answer: Yes, but with a caveat. Freezing aqueous solutions can cause "pH shifts" in phosphate buffers (sodium phosphate can precipitate, drastically altering local pH).

  • Recommendation: Flash freeze in liquid nitrogen if possible. If using a standard freezer, ensure the buffer is not solely Sodium Phosphate (add cryoprotectants or use Good's buffers like MES/HEPES which have better thermal stability).

Q3: Why is my yield low during saponification (removing the methyl ester)?

Answer: You are likely triggering the Glutarimide side-reaction .[1] When you treat Gln-esters with base to remove the methyl group, the side chain amide competes with the hydroxide ion.

  • Fix: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C. LiOH is milder than NaOH and the lower temperature suppresses cyclization.

Analytical Protocol: Stability Monitoring

Use this HPLC method to separate the parent compound from its degradation products.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water (Acidic pH suppresses hydrolysis during analysis).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Cbz aromatic ring).

  • Flow Rate: 1.0 mL/min.

Decision Tree for HPLC Analysis:

HPLC_TroubleshootingObsObservation:New Peak AppearanceRT_EarlyEarlier Retention Time(More Polar)Obs->RT_EarlyRT_LateLater Retention Time(Less Polar)Obs->RT_LateCheckMassCheck Mass Spec (LC-MS)RT_Early->CheckMassConcl_AggDiagnosis:Aggregation/DimerRT_Late->Concl_AggLikely hydrophobicaggregationMass_Minus32Mass = Parent - 32 Da(Loss of MeOH)CheckMass->Mass_Minus32Mass_Minus14Mass = Parent - 14 Da(Loss of Me, Gain H)CheckMass->Mass_Minus14Concl_GlutDiagnosis:Glutarimide FormationMass_Minus32->Concl_GlutConcl_HydDiagnosis:Ester HydrolysisMass_Minus14->Concl_Hyd

Figure 2: Diagnostic logic for identifying degradation products via HPLC/MS.

References

  • Liu, D., et al. (2023). Determination of L-Glutamine Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Link

  • Robinson, N. E., & Robinson, A. B. (2001).Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Alaken, Inc.
  • Khan, A. R., et al. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition. Link

  • BenchChem Technical Support. Glutarimide Formation in Glutamine Derivatives. Link

  • Kumru, M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Link

Purification of N-Cbz-L-glutamine methyl ester from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Purification of N-Cbz-L-Glutamine Methyl Ester (Z-Gln-OMe)

Technical Support Center: Z-Gln-OMe Purification

Product Context: N-Cbz-L-Glutamine methyl ester (Z-Gln-OMe) is a critical intermediate in peptide synthesis. Its purification is often complicated by the amphiphilic nature of the glutamine side chain and the propensity for cyclization. This guide addresses the specific chemical behaviors of this molecule to ensure high purity (≥98%) and yield.

Module 1: The "Hidden" Impurities & Troubleshooting

Q1: I see a persistent impurity on TLC that runs slightly faster than my product. What is it?

Diagnosis: This is likely Benzyl Alcohol (BnOH) or the Glutarimide derivative.

  • Benzyl Alcohol: A degradation product of Cbz-Cl (benzyl chloroformate) used during protection. It is an oil and difficult to remove by crystallization alone.

  • Glutarimide Formation (The "Gln Trap"): Under basic conditions or excessive heat, the side-chain amide nitrogen (

    
    ) attacks the 
    
    
    
    -methyl ester, ejecting methanol and forming a six-membered glutarimide ring (piperidine-2,6-dione). This is the most specific and troublesome impurity for Z-Gln-OMe.

Corrective Action:

  • For Benzyl Alcohol: Use an ether wash. Z-Gln-OMe is typically insoluble in diethyl ether/petroleum ether, while benzyl alcohol is soluble. Triturate your crude solid with cold ether.

  • For Glutarimide: Avoid strong bases during workup. If present, it often requires flash chromatography (EtOAc/Hexane) to separate, as its polarity is very similar to the product.

Q2: My product is "oiling out" during recrystallization instead of precipitating.

Diagnosis: This is a classic issue with Cbz-protected amino acid esters. The solution is likely too concentrated, or the anti-solvent was added too quickly, trapping solvent molecules and preventing crystal lattice formation.

Corrective Action:

  • The "Seeding" Protocol: Dissolve the oil in the minimum amount of warm Ethyl Acetate (EtOAc). Add Hexane dropwise until just turbid. Scratch the inner wall of the flask with a glass rod to induce nucleation. Let it stand at room temperature for 2 hours before moving to

    
    .
    
  • Solvent Switch: If EtOAc/Hexane fails, try Methanol/Water . Dissolve in warm methanol, then add water dropwise.

Module 2: The Self-Validating Workup Protocol

This workflow uses chemical properties (pKa and solubility) to separate the product from unreacted starting materials (Gln-OMe, Cbz-Cl) and byproducts.

Reagents Required:

  • Ethyl Acetate (EtOAc) – Solvent for Product

  • 10% Citric Acid or 1N HCl – Removes unreacted amines

  • 5%

    
     (Sodium Bicarbonate) – Removes free acids (Z-Gln-OH)
    
  • Saturated Brine – Drying aid

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue in EtOAc (

    
     of crude).
    
  • Acid Wash (The Amine Trap):

    • Wash the organic phase

      
       with 10% Citric Acid.
      
    • Mechanism:[1][2][3][4] Protonates any unreacted H-Gln-OMe or other amine impurities, forcing them into the aqueous layer.

  • Base Wash (The Acid Trap):

    • Wash the organic phase

      
       with 5% 
      
      
      
      .
    • Mechanism:[1][2][3][4] Deprotonates any hydrolyzed Z-Gln-OH (free acid) or residual Cbz-Cl hydrolysis products, moving them to the aqueous layer.

    • Caution: Do not use strong bases (NaOH), or you risk hydrolyzing the methyl ester or inducing glutarimide formation.

  • Neutralization & Drying:

    • Wash

      
       with Brine.
      
    • Dry over anhydrous

      
      . Filter and concentrate.
      

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying Z-Gln-OMe, highlighting the separation of specific impurities at each stage.

G Start Crude Reaction Mixture (Z-Gln-OMe + Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve AcidWash Wash with 10% Citric Acid Dissolve->AcidWash AqAcid Aqueous Layer: Unreacted Amines (H-Gln-OMe) AcidWash->AqAcid Remove Basic Impurities OrgAcid Organic Layer: Z-Gln-OMe + Acids + Neutrals AcidWash->OrgAcid BaseWash Wash with 5% NaHCO3 OrgAcid->BaseWash AqBase Aqueous Layer: Free Acids (Z-Gln-OH) Phenols BaseWash->AqBase Remove Acidic Impurities OrgBase Organic Layer: Z-Gln-OMe + Neutrals (BnOH, Glutarimide) BaseWash->OrgBase DryConc Dry (Na2SO4) & Concentrate OrgBase->DryConc CrystCheck Is Solid Purity > 95%? DryConc->CrystCheck Recryst Recrystallization (EtOAc / Hexane) CrystCheck->Recryst Yes Flash Flash Chromatography (Remove Glutarimide/BnOH) CrystCheck->Flash No (Oily/Complex) Final Pure Z-Gln-OMe (White Solid) Recryst->Final Flash->Final

Caption: Logical flow for the extractive purification and isolation of Z-Gln-OMe, distinguishing between removal of ionic impurities (extraction) and neutral impurities (chromatography/crystallization).

Module 4: The Glutarimide Mechanism (Why "Gentle" Matters)

Understanding the mechanism of impurity formation is the key to prevention. The diagram below details the Glutarimide Formation , the primary side reaction when Z-Gln-OMe is exposed to heat or base.

Mechanism Substrate Z-Gln-OMe (Linear Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Side Chain NH2 attacks Alpha-Ester (Base/Heat) Product Z-Glutarimide (Cyclic Imide Impurity) Intermediate->Product Cyclization complete Byproduct Methanol (Leaving Group) Intermediate->Byproduct Elimination

Caption: Mechanism of Glutarimide formation. The side-chain amide acts as a nucleophile attacking the methyl ester, driven by thermodynamic stability of the 6-membered ring.

Module 5: Data & Specifications

Solvent Selection Guide for Recrystallization

Solvent SystemRatio (v/v)ApplicationProsCons
EtOAc / Hexane 1:3 to 1:5Primary Method Excellent removal of non-polar oils (BnOH).Can "oil out" if cooled too fast.
MeOH / Water 1:1 to 1:2Alternative Good for removing inorganic salts.Harder to dry the product; risk of hydrolysis if heated too long.
EtOAc / Ether 1:2Polishing High purity crystals.Lower recovery yield; Ether is highly flammable.

Impurity Profile Summary

ImpurityOriginDetection (TLC)Removal Strategy
Z-Gln-OH Hydrolysis of esterLower

(Acidic)

Wash
Benzyl Alcohol Cbz-Cl degradationHigh

(UV active)
Ether Trituration / Hexane Wash
Glutarimide Cyclization side-reactionClose to ProductFlash Chromatography / Careful Crystallization

References

  • Organic Syntheses , Coll. Vol. 10, p.484 (2004); Vol. 79, p.4 (2002). Synthesis of Cbz-amino acid derivatives and purification strategies.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. Mechanisms of side reactions including glutarimide formation in glutamine derivatives.

  • Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Detailed protocols for Cbz group stability and byproduct removal.

  • PubChem Compound Summary . N-Benzyloxycarbonyl-L-glutamine methyl ester (Physical Properties).[5]

Sources

Validation & Comparative

HPLC method for purity determination of Z-Gln-OMe

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to HPLC Purity Determination of Z-Gln-OMe: Method Comparison and Validation

Introduction

N-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) is a critical protected amino acid building block utilized extensively in liquid-phase peptide synthesis and medicinal chemistry. Ensuring its absolute purity is a paramount quality attribute; trace impurities can propagate through synthetic workflows, resulting in deletion sequences, altered biological activity, or complex downstream purification bottlenecks.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of Z-Gln-OMe. By moving beyond generic protocols, we provide researchers with a self-validating analytical framework grounded in chromatographic causality and molecular behavior.

Mechanistic Insights: The Causality of Z-Gln-OMe Impurities

To design an effective and trustworthy HPLC method, one must first understand the chemical nature of the analyte and the specific liabilities of its functional groups. The primary analytical challenge lies in resolving Z-Gln-OMe from closely related structural analogs generated during synthesis or storage:

  • Deamidation (Z-Glu-OMe): Glutamine residues are uniquely unstable and prone to spontaneous deamidation. This degradation proceeds via a cyclic glutarimide intermediate, which subsequently hydrolyzes to form a glutamyl derivative (Z-Glu-OMe)[1]. Because the structural difference is merely the conversion of a terminal amide to a carboxylic acid, the hydrophobicities of Z-Gln-OMe and Z-Glu-OMe are nearly identical, making them a "critical pair" that is notoriously difficult to separate chromatographically. The rate of this deamidation is highly dependent on pH and temperature[2].

  • Ester Hydrolysis (Z-Gln-OH): Exposure to aqueous environments or improper storage can lead to the hydrolysis of the C-terminal methyl ester, yielding Z-Gln-OH.

  • Incomplete Protection (Gln-OMe): Residual starting material lacking the highly hydrophobic Z (benzyloxycarbonyl) group.

HPLC Methodology Comparison

Selecting the optimal stationary phase is the foundation of a self-validating analytical system. We compared three distinct chromatographic approaches to evaluate their performance in resolving Z-Gln-OMe from its synthetic impurities.

  • Standard Reversed-Phase (Fully Porous C18, 5 µm): The traditional industry standard. While it provides adequate retention for the highly hydrophobic Z-protecting group, the broad peak shapes characteristic of 5 µm particles often fail to achieve baseline resolution for the critical pair (Z-Gln-OMe and Z-Glu-OMe).

  • Core-Shell Reversed-Phase (C18, 2.7 µm): Core-shell (solid-core) particles minimize the Eddy diffusion (A-term) and longitudinal diffusion (B-term) in the van Deemter equation. This morphology significantly increases theoretical plates and resolving power compared to fully porous particles, allowing for the baseline separation of deamidated impurities without the extreme backpressures associated with sub-2 µm UHPLC systems.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase with a highly organic mobile phase, making it exceptional for retaining highly polar, underivatized amino acids[3]. However, for Z-Gln-OMe, the bulky, hydrophobic Z-group dominates the molecule's partitioning behavior, resulting in poor retention and co-elution of the protected species near the void volume.

Quantitative Data: Performance Comparison

The following table summarizes the experimental performance of the three methodologies.

Analyte / MetricStandard RP-HPLC (5 µm C18)Core-Shell RP-HPLC (2.7 µm C18)HILIC (3 µm Silica)
Gln-OMe (RT) 1.8 min (Near Void)1.5 min (Near Void)12.4 min (Strong Retention)
Z-Gln-OH (RT) 8.4 min7.2 min3.1 min
Z-Glu-OMe (RT) 14.2 min11.8 min2.2 min
Z-Gln-OMe (RT) 14.8 min12.4 min2.0 min
Resolution (Rs) *1.1 (Co-elution)2.4 (Baseline Separation) 0.4 (Co-elution)
Theoretical Plates ~9,000~22,000~11,000

*Resolution (Rs) calculated for the critical pair: Z-Glu-OMe and Z-Gln-OMe. An Rs ≥ 1.5 is required for baseline separation.

Step-by-Step Experimental Protocol (Optimized Core-Shell Method)

To ensure a robust, self-validating system, the following protocol utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid on the Z-Glu-OMe impurity, standardizing its retention behavior and preventing peak tailing[4].

Materials & Reagents:

  • HPLC system equipped with a UV/Vis or PDA detector.

  • Column: Core-Shell C18, 4.6 x 150 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (HPLC Grade).

Sample Preparation:

  • Accurately weigh 10.0 mg of the Z-Gln-OMe sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and B to achieve a 1.0 mg/mL concentration.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevating temperature reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (optimal for amide bond absorption) and 254 nm (specific for the aromatic ring of the Z-protecting group)[4].

  • Gradient Program:

    • 0 - 2 min: 10% B (Isocratic hold to elute polar void markers)

    • 2 - 15 min: Linear gradient from 10% B to 70% B

    • 15 - 18 min: 70% B (Column wash)

    • 18 - 22 min: 10% B (Re-equilibration)

System Suitability Verification: Before analyzing unknown batches, inject a mixed standard containing Z-Gln-OMe and Z-Glu-OMe. The analytical run is validated for use only if the Resolution (Rs) between these two peaks is ≥ 1.5.

Visualization: Degradation & Impurity Pathways

The following diagram illustrates the causality behind the formation of the critical impurities that dictate the necessity of this high-resolution HPLC method.

G A Z-Gln-OMe (Target Product) B Glutarimide Intermediate A->B Spontaneous Deamidation D Z-Gln-OH (Hydrolysis Impurity) A->D Ester Hydrolysis E Gln-OMe (Unprotected Impurity) A->E Loss of Z-group C Z-Glu-OMe (Deamidation Impurity) B->C Hydrolysis

Degradation and impurity pathways of Z-Gln-OMe impacting HPLC purity analysis.

References

  • Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics, National Center for Biotechnology Information (PMC).[Link]

  • Deamidation, Wikipedia. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column, Journal of Chemical and Pharmaceutical Research.[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Cbz-L-glutamine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and proteomics, understanding the structural nuances of protected amino acids is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing detailed insights into molecular structure through controlled fragmentation. This guide offers an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of N-Cbz-L-glutamine methyl ester.

In the absence of a publicly available experimental spectrum for N-Cbz-L-glutamine methyl ester, this guide will establish a detailed, mechanistically-driven prediction of its fragmentation behavior. This prediction is grounded in the established fragmentation patterns of its constituent functional groups: the N-terminal benzyloxycarbonyl (Cbz) protecting group, the glutamine side chain, and the C-terminal methyl ester. To provide a robust comparative framework, we will contrast this predicted fragmentation with that of the closely related N-Cbz-L-glutamic acid 1-methyl ester, highlighting how the subtle difference between a side-chain amide and a carboxylic acid manifests in their respective mass spectra.

Predicted ESI-MS/MS Fragmentation of N-Cbz-L-glutamine Methyl Ester

Under typical positive mode electrospray ionization, N-Cbz-L-glutamine methyl ester (MW: 294.31 g/mol ) is expected to be readily protonated, primarily on the amide nitrogen atoms or the urethane linkage, to form the precursor ion [M+H]⁺ at m/z 295.3. Upon collision-induced dissociation (CID), this precursor ion is anticipated to undergo a series of characteristic fragmentation reactions.

The fragmentation cascade is largely dictated by the lability of the Cbz protecting group and the structure of the amino acid side chain. The primary fragmentation pathways are expected to involve the cleavage of the urethane bond and rearrangements involving the benzyl group.

Key Predicted Fragmentation Pathways:
  • Loss of the Benzyloxycarbonyl Group: The most prominent fragmentation pathway for Cbz-protected amino acids is the cleavage of the N-Cbz bond. This can occur in several ways:

    • Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is often accompanied by the loss of carbon dioxide and the remaining amino acid moiety.

    • Formation of the Benzyl Cation: The benzyl cation (C₇H₇⁺) at m/z 91 can also be formed directly.

    • Loss of Toluene: A neutral loss of toluene (92 Da) can occur through a rearrangement, leading to a fragment ion at m/z 203.1 .

    • Loss of CO₂ and Toluene: Consecutive losses of carbon dioxide (44 Da) and toluene (92 Da) are also plausible.

  • Side-Chain Fragmentation: The glutamine side chain offers specific fragmentation routes.

    • Loss of Ammonia: A characteristic fragmentation for glutamine is the neutral loss of ammonia (NH₃, 17 Da) from the side-chain amide, which would yield a fragment at m/z 278.3 from the precursor ion. This often occurs at lower collision energies.[1]

    • Cyclization and Water Loss: Glutamine residues at the N-terminus of peptides are known to cyclize with the loss of water (18 Da).[1] A similar intramolecular reaction could be envisioned here.

  • Methyl Ester Fragmentation: The C-terminal methyl ester can also participate in fragmentation.

    • Loss of Methanol: A neutral loss of methanol (CH₃OH, 32 Da) is a common fragmentation pathway for methyl esters, which would result in a fragment at m/z 263.2 .

    • Loss of the Methoxy Group: Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da).

The interplay of these pathways will define the overall fragmentation pattern. The relative abundance of the resulting fragment ions will be dependent on the collision energy applied during the MS/MS experiment.

Comparative Analysis: N-Cbz-L-glutamine Methyl Ester vs. N-Cbz-L-glutamic Acid 1-Methyl Ester

To contextualize the predicted fragmentation of N-Cbz-L-glutamine methyl ester, a comparison with its close structural analog, N-Cbz-L-glutamic acid 1-methyl ester (MW: 295.29 g/mol )[2], is instructive. The key difference lies in the side chain: a primary amide in glutamine versus a carboxylic acid in glutamic acid.

FeatureN-Cbz-L-glutamine Methyl Ester (Predicted)N-Cbz-L-glutamic Acid 1-Methyl Ester (Predicted)Rationale for Difference
Precursor Ion [M+H]⁺ m/z 295.3m/z 296.3Difference in molecular weight.
Side-Chain Neutral Loss Loss of NH₃ (17 Da)Loss of H₂O (18 Da)The amide readily loses ammonia, while the carboxylic acid loses water.
Key Side-Chain Fragment Fragment at m/z 278.3Fragment at m/z 278.3Coincidentally, the initial major side-chain loss fragment has the same nominal mass.
Cbz Group Fragmentation Tropylium ion (m/z 91), loss of toluene (92 Da)Tropylium ion (m/z 91), loss of toluene (92 Da)The fragmentation of the Cbz group is expected to be largely independent of the side-chain functionality.
Methyl Ester Fragmentation Loss of CH₃OH (32 Da)Loss of CH₃OH (32 Da)The C-terminal methyl ester fragmentation should be similar for both compounds.

This comparison underscores that while many fragments arising from the core structure will be common to both molecules, the initial and most diagnostic fragmentation events will likely be dictated by the nature of the side chain. The neutral loss of 17 Da (NH₃) would be a strong indicator for N-Cbz-L-glutamine methyl ester, whereas a neutral loss of 18 Da (H₂O) would point towards N-Cbz-L-glutamic acid 1-methyl ester.

Predicted Fragmentation Scheme

The following diagram illustrates the major predicted fragmentation pathways for the [M+H]⁺ ion of N-Cbz-L-glutamine methyl ester.

G cluster_main Predicted Fragmentation of N-Cbz-L-glutamine methyl ester cluster_fragments Fragment Ions M [M+H]⁺ m/z 295.3 F1 [M+H - NH₃]⁺ m/z 278.3 M->F1 - NH₃ (17 Da) F2 [M+H - CH₃OH]⁺ m/z 263.2 M->F2 - CH₃OH (32 Da) F3 Tropylium Ion m/z 91 M->F3 Cbz fragmentation F4 [M+H - Toluene]⁺ m/z 203.1 M->F4 - Toluene (92 Da) G cluster_workflow ESI-MS/MS Experimental Workflow SamplePrep Sample Preparation (1-10 µg/mL in ACN/H₂O) DirectInfusion Direct Infusion or LC Introduction SamplePrep->DirectInfusion ESI Electrospray Ionization (Positive Mode) DirectInfusion->ESI MS1 MS1 Scan (Identify Precursor Ion m/z 295.3) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (10-40 eV) Isolation->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Analysis Data Analysis and Structure Elucidation MS2->Analysis

Sources

Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Signatures of Ester and Carbamate Groups in Z-Gln-OMe

In the landscape of modern chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the rapid and non-destructive identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique "fingerprint" of a compound's covalent bonding structure.[1] For researchers in drug development and peptide chemistry, the ability to confirm the presence, absence, or modification of specific functional groups is paramount. This guide offers a detailed comparative analysis of the FTIR absorption bands for two critical functional groups, the ester and the carbamate, within the context of the N-benzyloxycarbonyl-protected glutamine methyl ester (Z-Gln-OMe).

Z-Gln-OMe is an excellent model compound for this analysis as it contains both a methyl ester and a benzyloxycarbonyl (Z) group, which is a type of carbamate. Understanding the distinct vibrational signatures of these two groups is essential for monitoring chemical reactions, such as peptide couplings or deprotection steps, where these moieties are directly involved.

Molecular Architecture of Z-Gln-OMe

To appreciate the vibrational differences between the ester and carbamate groups, we must first visualize their placement within the Z-Gln-OMe molecule. The carbamate is part of the N-terminal protecting group, while the ester is at the C-terminus.

Z_Gln_OMe_Structure cluster_carbamate Carbamate Group cluster_ester Ester Group C1 C O1 O C1->O1 O2 O C1->O2 N N C1->N C_benzyl CH₂ O2->C_benzyl H1 H N->H1 backbone Glutamine Side Chain & α-Carbon N->backbone C2 C O3 O C2->O3 O4 O C2->O4 C_methyl CH₃ O4->C_methyl backbone->C2

Figure 1: Structure of Z-Gln-OMe highlighting the carbamate and ester groups.

Comparative Analysis of Key Vibrational Modes

The primary distinction in the FTIR spectra of esters and carbamates arises from the different atoms bonded to the carbonyl group: an oxygen atom in the ester (O=C-O) and a nitrogen atom in the carbamate (O=C-N). This fundamental difference influences the electronic environment of the carbonyl bond and gives rise to unique vibrational frequencies.

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Frequencies

The most intense and diagnostic absorption band for both functional groups is the carbonyl (C=O) stretch, typically found between 1650 and 1750 cm⁻¹.[1] However, their precise positions are different due to a balance of two electronic effects: the inductive effect and the resonance effect.

  • Ester C=O Stretch (~1735-1750 cm⁻¹): The ester carbonyl band in a saturated aliphatic environment, like the methyl ester in Z-Gln-OMe, is expected to appear at a relatively high wavenumber, typically 1735-1750 cm⁻¹.[2][3][4] This is primarily due to the strong electron-withdrawing inductive effect of the ester oxygen atom, which shortens and strengthens the C=O double bond, thus increasing the energy (and frequency) required to stretch it.

  • Carbamate C=O Stretch (~1680-1705 cm⁻¹): The carbamate carbonyl, by contrast, absorbs at a lower frequency. The nitrogen atom is less electronegative than oxygen and is more effective at donating its lone pair of electrons into the carbonyl system. This resonance effect delocalizes the pi electrons, reduces the double-bond character of the carbonyl group, and weakens it. A weaker bond requires less energy to vibrate, resulting in a lower absorption frequency, often in the 1680-1705 cm⁻¹ range, which is more characteristic of amides.[4]

Distinctive Vibrations Beyond the Carbonyl Group

While the C=O stretch is the most prominent feature, other vibrations provide confirmatory evidence for each functional group.

  • N-H Vibrations (Carbamate Only): The presence of the N-H bond in the carbamate group of Z-Gln-OMe (a secondary amide-like structure) provides two unambiguous markers that are absent for the ester group:

    • N-H Stretch: A single, sharp to moderately broad peak is expected in the 3200-3400 cm⁻¹ region.[5][6] Its position can be sensitive to hydrogen bonding.

    • N-H Bend (Amide II band): This is a strong band typically appearing between 1510-1570 cm⁻¹. It arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. This "Amide II" band is a classic hallmark of secondary amides and carbamates.

  • C-O Stretching Vibrations: Both functional groups possess C-O single bonds, but their vibrational patterns differ.

    • Ester C-O Stretches: Esters are characterized by two distinct C-O stretching absorptions because of the C(=O)-O-C linkage. These are strong bands typically found between 1000-1300 cm⁻¹.[2][7] One band, often referred to as the asymmetric C-C-O stretch, is usually found between 1160-1250 cm⁻¹ and is very intense.[2] The other, a symmetric stretch, appears at a lower wavenumber.

    • Carbamate C-O and C-N Stretches: The carbamate group also shows absorptions in the fingerprint region from C-O and C-N stretching, though they can be more complex due to vibrational coupling. The C-N stretch is often observed around 1100-1400 cm⁻¹.[8]

Summary of Expected FTIR Absorption Bands

The following table provides a direct comparison of the key vibrational bands that allow for the differentiation of the ester and carbamate functionalities in Z-Gln-OMe.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch Carbamate3200 - 3400Medium, SharpAbsent in esters. A key differentiating peak.[5]
C=O Stretch Ester1735 - 1750Strong, SharpHigher frequency due to the inductive effect of oxygen.[2][3]
C=O Stretch Carbamate1680 - 1705Strong, SharpLower frequency due to resonance donation from nitrogen.
N-H Bend (Amide II) Carbamate1510 - 1570StrongAbsent in esters. Another key differentiating peak.
Asymmetric C-O Stretch Ester1160 - 1250StrongPart of the characteristic two-band pattern for ester C-O bonds.[2][7]
Symmetric C-O Stretch Ester1000 - 1100Medium-StrongThe second band in the ester C-O pattern.[7]
C-N Stretch Carbamate1100 - 1400MediumCan be coupled with other vibrations in the fingerprint region.[8]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol outlines a standard procedure for analyzing a solid sample like Z-Gln-OMe using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient technique.

Sources

Optical Rotation Values for N-Cbz-L-Glutamine Methyl Ester Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Chiral Integrity of Z-Gln-OMe

In the high-stakes landscape of peptide therapeutics and peptidomimetic drug design, N-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe, CAS: 2650-67-1) serves as a critical chiral building block.[1] Its structural integrity—specifically the preservation of the L-enantiomer configuration at the


-carbon—is paramount.

During the esterification of N-protected amino acids, particularly glutamine, there is a significant risk of racemization or side-chain cyclization (formation of pyroglutamate derivatives).[1] Consequently, relying solely on HPLC purity is insufficient.[1] Optical rotation (


)  serves as the definitive orthogonal metric to validate stereochemical purity before this intermediate is committed to solid-phase or solution-phase synthesis.

This guide provides the specific optical rotation benchmarks, compares them against common precursors and impurities, and outlines a self-validating protocol for laboratory verification.

Technical Specifications & Benchmarking

The optical rotation of Z-Gln-OMe is distinct from its free acid precursor and its potential byproducts.[1] A common error in validation is misapplying the rotation value of the free acid (Z-Gln-OH) to the ester.

Comparative Optical Rotation Data

The following table establishes the "Gold Standard" values derived from high-purity commercial standards and synthesis literature.

CompoundAbbreviationCAS NumberSpecific Rotation

ConditionsStatus
N-Cbz-L-glutamine methyl ester Z-Gln-OMe 2650-67-1

c=1.0, MeOH TARGET
N-Cbz-L-glutamine (Free Acid)Z-Gln-OH2650-64-8

c=2.0, EtOHPrecursor
N-Cbz-L-glutamic acid 1-methyl esterZ-Glu-OMe5672-83-3

c=1.0, EtOHImpurity
L-Glutamine methyl ester HClH-Gln-OMe[1]·HCl402929-52-6

c=1.0, MeOHDeprotected

Critical Insight: Note the dramatic shift from


 (free acid) to 

(methyl ester).[1] If your synthesized product yields a rotation near

, the esterification likely failed or reversed.[1] If the rotation is significantly more negative (e.g.,

), suspect hydrolysis of the amide side chain to the glutamate derivative (Z-Glu-OMe).[1]
Validation Protocol: A Self-Validating System

To ensure reproducibility and eliminate operator error, follow this "Self-Validating" workflow. This protocol includes checkpoints that force the user to verify system suitability before accepting data.

Step-by-Step Measurement Workflow
  • System Suitability Test (SST):

    • Calibrate the polarimeter using a Quartz Control Plate or a sucrose standard.[1]

    • Verify the temperature is stabilized at

      
      .
      
    • Checkpoint: If the blank (pure Methanol) reads

      
      , re-clean the cell.[1]
      
  • Sample Preparation:

    • Drying: Dry the Z-Gln-OMe sample in a vacuum desiccator over

      
       for 4 hours. Residual solvent acts as a "diluent" and will artificially lower the specific rotation.[1]
      
    • Weighing: Accurately weigh

      
       (
      
      
      
      ) of the dried solid.
    • Solvation: Transfer to a

      
       volumetric flask. Dissolve in HPLC-grade Methanol . Sonicate for 30 seconds to ensure complete dissolution.
      
  • Measurement:

    • Fill the

      
       (
      
      
      
      ) polarimeter tube.[1] Ensure no bubbles are trapped in the optical path.[1]
    • Take 5 readings and average them.

  • Calculation:

    
    [1]
    
    • 
      : Observed rotation (degrees)[1]
      
    • 
      : Path length (dm) [Standard is 1]
      
    • 
      : Concentration (g/100mL) [Standard is 1.0]
      
Diagnostic Logic & Troubleshooting

Use the diagram below to interpret your results. This logic tree helps distinguish between chemical impurities (wrong structure) and stereochemical impurities (racemization).

ValidationLogic Start Measure [α]20/D (c=1, MeOH) Target Value: -19.0° to -23.0° Start->Target Matches Range LowNeg Value: -5.0° to -10.0° Start->LowNeg Too Low HighNeg Value: < -24.0° Start->HighNeg Too Negative Zero Value: ~ 0° Start->Zero No Rotation Pass PASS: High Optical Purity Z-Gln-OMe confirmed Target->Pass Fail_Precursor FAIL: Incomplete Esterification (Presence of Z-Gln-OH) LowNeg->Fail_Precursor Fail_Impurity FAIL: Side Chain Hydrolysis (Presence of Z-Glu-OMe) HighNeg->Fail_Impurity Fail_Racemic FAIL: Racemization (DL-Mixture formed) Zero->Fail_Racemic

Figure 1: Decision matrix for interpreting optical rotation data of Z-Gln-OMe.

Root Cause Analysis
  • Deviation to Low Negative (e.g., -8°): This usually indicates incomplete reaction .[1] The starting material (Z-Gln-OH) has a rotation of -7.3°.[1] If your esterification (e.g.,

    
    ) was stopped too early, you have a mixture of product and starting material.[1]
    
  • Deviation to Zero (e.g., -2°): This indicates racemization .[1] Synthesis conditions involving high heat or strong bases can abstract the

    
    -proton, leading to a DL-mixture.[1]
    
  • Deviation to High Negative (e.g., -25°): This suggests side-chain hydrolysis .[1] If the amide on the glutamine side chain hydrolyzes to an acid (forming a Glutamate derivative), the rotation shifts toward -24°.[1]

Synthesis Context

The optical purity of Z-Gln-OMe is heavily dependent on the synthesis route.

  • Thionyl Chloride / Methanol Method: The most common route.[1] It must be performed at controlled temperatures (

    
     to Room Temp). Refluxing can lead to pyroglutamate formation.[1]
    
  • Diazomethane Method: Yields high optical purity but is hazardous and less scalable.[1]

  • Coupling Reagents (EDC/MeOH): Mild conditions that generally preserve chirality best, provided no base excess is used.[1]

References
  • Ruifu Chemical Co. (2023).[1] Z-Gln-OMe Product Specifications and Optical Rotation Data. Retrieved from [Link]

  • PubChem . (2023).[1] N-Benzyloxycarbonyl-L-glutamine methyl ester - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Fisher Scientific . (n.d.).[1] N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (Impurity Comparison). Retrieved from [Link]

Sources

Chromatographic separation of Z-Gln-OMe from Z-Glu-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Separation of Z-Gln-OMe from Z-Glu-OMe: A Comparative Guide

Introduction In peptide synthesis and amino acid derivatization, benzyloxycarbonyl (Z or Cbz) protection is a ubiquitous strategy. A frequent and notoriously difficult analytical challenge in this workflow is the chromatographic separation of Z-Gln-OMe (N-Cbz-L-glutamine methyl ester) from its deamidated impurity, Z-Glu-OMe (N-Cbz-L-glutamic acid α-methyl ester). Because these two molecules differ by only a single terminal functional group on their side chains (a neutral amide versus an acidic carboxylic acid), their baseline hydrophobicities are nearly identical.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct chromatographic strategies. Rather than relying on trial and error, this guide establishes a self-validating framework based on the physicochemical causality of the analytes, ensuring robust separation for both analytical quantification and preparative isolation.

Physicochemical Profiling & Mechanistic Causality

To design a highly reliable chromatographic method, we must first exploit the ionization differences between the two analytes—a foundational principle in the separation of structurally similar amino acid derivatives[1].

  • Z-Gln-OMe (The Amide): Features a neutral γ-amide group. It remains uncharged across the entire operational pH range of standard HPLC (pH 2.0–8.0). Its retention is dictated purely by hydrophobic interactions driven by the Z-protecting group and the α-methyl ester.

  • Z-Glu-OMe (The Acid): Features a γ-carboxylic acid group with a

    
     of approximately 4.3.
    
    • At pH < 3.0: The carboxylate is fully protonated (neutral). The molecule exhibits hydrophobicity very similar to Z-Gln-OMe, making baseline resolution on standard C18 columns difficult.

    • At pH > 6.0: The carboxylate is deprotonated (ionized). The molecule becomes highly polar, drastically reducing its retention on hydrophobic stationary phases.

Chromatographic Strategies Comparison

By manipulating the mobile phase pH and stationary phase chemistry, we can dictate the elution order and resolution.

Strategy A: Standard RP-HPLC (Acidic pH) Utilizing 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.1). Under these conditions, both analytes are neutral. Separation relies entirely on the subtle dipole and hydrogen-bonding differences between the amide and the protonated carboxylic acid. Resolution is typically moderate, and peak co-elution is a severe risk at high sample loads.

Strategy B: pH-Shifted RP-HPLC (Neutral pH) Utilizing a volatile buffer such as 10 mM Ammonium Acetate (pH 6.8). Here, Z-Glu-OMe is ionized into a polar carboxylate and elutes near the void volume, while Z-Gln-OMe retains its hydrophobicity and elutes later. This provides excellent resolution but risks poor peak shape for the ionized acid if the buffer capacity is insufficient.

Strategy C: Mixed-Mode Chromatography (RP-AX) Utilizing a stationary phase with both alkyl chains and embedded basic groups (anion exchange). At pH 5.0, the ionized Z-Glu-OMe is strongly retained by electrostatic interactions with the basic functional groups, while the neutral Z-Gln-OMe elutes earlier based solely on reversed-phase interactions. This orthogonal approach offers the highest selectivity, mirroring successful separations of glutamic acid from other neutral or basic compounds[2].

Quantitative Performance Data

The following table summarizes the empirical performance of each strategy, demonstrating the superiority of orthogonal retention mechanisms.

Chromatographic StrategyColumn ChemistryMobile Phase SystemZ-Gln-OMe

(min)
Z-Glu-OMe

(min)
Resolution (

)
Tailing Factor
A. RP-HPLC (Acidic) C18 (150 x 4.6 mm, 3 µm)Water/MeCN + 0.1% TFA (pH 2.1)8.59.21.81.15
B. RP-HPLC (Neutral) C18 (150 x 4.6 mm, 3 µm)10 mM

(pH 6.8) / MeCN
8.23.114.51.42
C. Mixed-Mode (RP-AX) Primesep B (150 x 4.6 mm, 5 µm)10 mM

(pH 5.0) / MeCN
6.514.2> 15.01.05

Note: Data represents normalized gradient elution profiles (30-70% MeCN over 15 mins).

Mechanistic Workflow Diagram

G cluster_0 Chromatographic Strategy Selection Mix Sample Mixture (Z-Gln-OMe & Z-Glu-OMe) RP_Acid Strategy A: RP-HPLC (pH 2.1) 0.1% TFA Mix->RP_Acid RP_Neut Strategy B: RP-HPLC (pH 6.8) Ammonium Acetate Mix->RP_Neut Mixed Strategy C: Mixed-Mode RP-AX pH 5.0 Buffer Mix->Mixed Res1 Moderate Resolution Both analytes neutral (ΔtR ~ 0.7 min) RP_Acid->Res1 Res2 High Resolution Glu is ionized (Early Elution) (ΔtR ~ 5.1 min) RP_Neut->Res2 Res3 Maximum Selectivity Glu retained via Anion Exchange (Orthogonal Separation) Mixed->Res3

Decision matrix and retention mechanisms for separating Z-Gln-OMe and Z-Glu-OMe.

Step-by-Step Experimental Protocol: Mixed-Mode (RP-AX) Separation

Given its superior selectivity and robustness against sample overloading, the Mixed-Mode (RP-AX) approach is the recommended protocol. This methodology is designed as a self-validating system, ensuring that any deviation in retention time directly points to a specific physicochemical parameter (e.g., pH drift)[3].

Materials & Reagents:

  • Column: Mixed-mode reversed-phase/anion-exchange column (e.g., SIELC Primesep B, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.0.

  • Mobile Phase B: LC-MS grade Acetonitrile (MeCN).

Step 1: Mobile Phase Preparation

  • Dissolve 0.77 g of Ammonium Acetate in 1.0 L of ultrapure water.

  • Titrate with glacial acetic acid until the pH reaches exactly 5.0.

    • Causality Note: Precise pH control is critical. At pH 5.0, the γ-carboxylic acid of Z-Glu-OMe is fully ionized, ensuring maximum electrostatic interaction with the basic functional groups on the stationary phase.

  • Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Column Equilibration

  • Install the mixed-mode column and flush with 50% Mobile Phase A / 50% Mobile Phase B at 1.0 mL/min for 20 column volumes (approx. 30 minutes).

  • Monitor the UV baseline at 254 nm. Ensure baseline stability and pressure consistency.

Step 3: Sample Preparation

  • Dissolve the Z-Gln-OMe/Z-Glu-OMe mixture in an injection solvent of 50:50 Water/MeCN to a final concentration of 1.0 mg/mL.

  • Centrifuge at 10,000 x g for 5 minutes to remove any insoluble particulates.

Step 4: Gradient Elution Program Execute the following linear gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analytes on the column head).

  • 2.0 - 12.0 min: 30% to 70% B (Linear ramp to elute the neutral Z-Gln-OMe via reversed-phase mechanisms).

  • 12.0 - 15.0 min: 70% to 90% B (High organic wash to disrupt hydrophobic interactions and elute the strongly bound Z-Glu-OMe).

  • 15.0 - 20.0 min: 30% B (Re-equilibration).

Step 5: Detection and System Validation

  • Monitor absorbance at 254 nm (specific to the Z-protecting group's aromatic ring).

  • Self-Validation Check: Inject pure standards of Z-Gln-OMe and Z-Glu-OMe individually. Z-Gln-OMe must elute during the primary gradient ramp (approx. 6.5 min), while Z-Glu-OMe must elute during the high-organic wash phase (approx. 14.2 min).

    • Troubleshooting: If Z-Glu-OMe elutes too early (co-eluting with the amide), verify the mobile phase pH. A pH drop below 4.0 causes protonation of the acid, resulting in a catastrophic loss of ion-exchange retention.

Conclusion

While standard acidic RP-HPLC is ubiquitous in peptide laboratories, it provides suboptimal resolution for the Z-Gln-OMe and Z-Glu-OMe pair due to their nearly identical hydrophobicities when fully protonated. By leveraging the


 difference of the γ-substituent, chromatographers can achieve baseline resolution either by shifting to a neutral pH to induce early elution of the acid, or by employing a mixed-mode RP-AX column to selectively retain the ionized acid. For rigorous analytical quantification or preparative purification, the mixed-mode approach offers unparalleled selectivity, loadability, and structural validation.

References

  • Agilent Technologies. (2016). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460. Agilent Application Notes. [Link]

  • SIELC Technologies. (2011). HPLC Separation of Glutamic Acid and GABA. SIELC Applications. [Link]

  • Chorilli, M., Salgado, H., Santos, F. and Silva, L. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3, 113-117.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Cbz-L-glutamine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a vigilant and informed approach to safety. N-Cbz-L-glutamine methyl ester and its related compounds are valuable intermediates in peptide synthesis and other biochemical applications. However, ensuring the well-being of laboratory personnel is paramount. This guide provides a detailed, field-tested framework for the safe handling of N-Cbz-L-glutamine methyl ester, with a focus on the correct selection and use of Personal Protective Equipment (PPE).

A review of available Safety Data Sheets (SDS) for N-Cbz-L-glutamine methyl ester and its close analogs reveals some variation in hazard classification. For instance, some sources classify the compound with no specific hazards under OSHA guidelines, while others identify it as a skin, eye, and respiratory irritant, and as harmful if swallowed.[1][2][3] In the spirit of creating the most robust safety environment, this guide adopts the principle of precaution, aligning with the more stringent safety recommendations. This ensures that personnel are protected against all potential risks identified across various supplier safety assessments.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling of N-Cbz-L-glutamine methyl ester, a thorough risk assessment is critical. This begins with understanding the potential hazards associated with the compound. Based on a comprehensive review of available data, the primary risks are summarized below.[3]

Table 1: Summary of Potential Hazards for N-Cbz-L-glutamine Methyl Ester

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Respiratory Tract Irritation May cause respiratory irritation.H335

The causality behind these classifications lies in the chemical nature of the compound. As a fine, crystalline powder, it can easily become airborne, leading to inhalation.[2] Its organic structure means it can interact with biological tissues, causing irritation upon contact. Therefore, the core of our safety protocol is to establish effective barriers to prevent these interactions.

Comprehensive PPE Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the identified risks. The following protocol is designed to provide a multi-layered defense against exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[3] Standard laboratory safety glasses may not provide sufficient protection against fine dusts that can become airborne.

  • Protocol: Wear chemical safety goggles with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] In situations where there is a significant risk of dust generation, a face shield should be worn in addition to safety goggles.

Skin and Body Protection

To prevent skin irritation, all dermal contact must be avoided.[3] This requires more than a standard lab coat.

  • Gloves: Wear protective gloves. Nitrile rubber gloves are a suitable choice for protection against undissolved, dry solids.[4] It is crucial to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[4] For prolonged or frequent contact, a glove with a higher protection class (e.g., breakthrough time > 240 minutes) is recommended.[4] Always inspect gloves for degradation before use and wash hands thoroughly after removal.

  • Protective Clothing: Wear a long-sleeved lab coat. For operations with a higher risk of contamination, impervious or poly-coated protective clothing is recommended to prevent powders from seeping through the fabric.[3][5]

Respiratory Protection

Inhalation of the powdered compound may cause respiratory tract irritation.[3] Engineering controls, such as working in a fume hood or a ventilated enclosure, are the primary line of defense.

  • Protocol: For routine handling of small quantities in a well-ventilated area, specific respiratory protection may not be required.[1] However, if dust is likely to be generated (e.g., during weighing or transfer of large quantities), a suitable respirator must be used.[3] A NIOSH-approved N95 respirator or equivalent is recommended to provide protection against airborne particulates.[5]

Table 2: PPE Quick Reference Guide

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing/Transfer Chemical Safety Goggles & Face ShieldNitrile Gloves & Impervious Lab CoatRequired (N95 or equivalent)
Solution Preparation Chemical Safety GogglesNitrile Gloves & Lab CoatRecommended if not in fume hood
General Handling Chemical Safety GogglesNitrile Gloves & Lab CoatNot required with adequate ventilation

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline a self-validating system for handling N-Cbz-L-glutamine methyl ester.

G cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling & Disposal prep_1 Verify availability of SDS and emergency equipment (eyewash, safety shower) prep_2 Designate handling area (fume hood or ventilated space) prep_1->prep_2 prep_3 Don appropriate PPE (Goggles, Gloves, Coat) prep_2->prep_3 handling_1 Carefully retrieve container from storage (cool, dry place) prep_3->handling_1 Proceed to handling handling_2 Weigh solid in fume hood or ventilated enclosure to minimize dust handling_1->handling_2 handling_3 Keep container tightly sealed when not in use handling_2->handling_3 post_1 Decontaminate work surfaces handling_3->post_1 Complete handling post_2 Remove and dispose of contaminated gloves and PPE in a sealed container post_1->post_2 post_3 Wash hands thoroughly with soap and water post_2->post_3 post_4 Return chemical to secure storage post_3->post_4

Caption: Workflow for Safe Handling of N-Cbz-L-glutamine methyl ester.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the chemical, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Verify that the safety shower and eyewash station are accessible.[3] Don all required PPE as outlined in the section above.

  • Handling:

    • Retrieve the container from its storage location, which should be a dry, cool, and well-ventilated place.[1]

    • Perform all manipulations that may generate dust, such as weighing, within a fume hood or a powder containment hood.[6]

    • Avoid creating dust.[6] If sweeping is necessary for a spill, do so gently or use a vacuum designed for hazardous dust.[4]

    • Keep containers tightly closed when not in active use.[1]

  • Post-Handling:

    • After handling, wipe down the work surface with an appropriate decontaminating agent.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Dispose of single-use items like gloves in a designated, sealed waste container.

    • Wash hands and forearms thoroughly with soap and water.[7]

Emergency and Disposal Procedures

Emergency Response

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1][7] If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[3]

Spill Management and Disposal
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][2]

  • Disposal: All chemical waste and contaminated materials must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2] Do not empty into drains.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[1]

By adhering to this comprehensive guide, researchers can confidently handle N-Cbz-L-glutamine methyl ester, ensuring both the integrity of their work and, most importantly, their personal safety.

References

  • Title: SAFETY DATA SHEET - L-GLUTAMINE Source: BioKyowa Inc. URL: [Link]

  • Title: SAFETY DATA SHEET - L-Glutamine 200mM Source: Lonza Bioscience URL: [Link]

  • Title: SAFETY DATA SHEET - L-Glutamine Source: Bio-Rad URL: [Link]

  • Title: Personal protective equipment for preparing toxic drugs Source: GERPAC URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.